4-chloro-6-iodo-1-methylquinolin-2(1H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-iodo-1-methylquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClINO/c1-13-9-3-2-6(12)4-7(9)8(11)5-10(13)14/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPYMQFYUYWZBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)I)C(=CC1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-chloro-6-iodo-1-methylquinolin-2(1H)-one (CAS 2375193-30-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one, a halogenated quinolinone derivative of significant interest in medicinal chemistry and synthetic organic chemistry. While detailed experimental data for this specific compound is not extensively published, this document synthesizes available information on its physicochemical properties, proposes a plausible synthetic route based on established methodologies for analogous structures, and discusses its potential applications as a versatile chemical intermediate in drug discovery. The quinolin-2(1H)-one scaffold is a privileged structure, forming the core of numerous biologically active compounds, and the unique substitution pattern of this molecule offers multiple avenues for further chemical exploration.[1] This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction to the Quinolin-2(1H)-one Scaffold
The quinolin-2(1H)-one, or carbostyril, scaffold is a bicyclic heterocyclic system comprising a benzene ring fused to a 2-pyridone ring.[1] This structural motif is found in a variety of natural products and has been extensively utilized in the development of synthetic compounds with a broad spectrum of biological activities.[1] The versatility of the quinolinone ring system allows for substitutions at multiple positions, leading to a diverse array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities.[1][2] Halogenated quinolines, in particular, have demonstrated potent biological effects, including the eradication of drug-resistant bacterial biofilms.[3][4] The subject of this guide, this compound, is a unique derivative featuring three distinct points of functionality: a reactive chloro group at the 4-position, an iodo group at the 6-position suitable for cross-coupling reactions, and an N-methyl group at the 1-position. These features make it a highly valuable building block for the synthesis of more complex molecules.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2375193-30-7 | [5][6] |
| Molecular Formula | C₁₀H₇ClINO | [5][6] |
| Molecular Weight | 319.53 g/mol | [5][6] |
| IUPAC Name | This compound | [5][6] |
| SMILES | CN1C(=O)/C=C(/Cl)C2=C1C=CC(I)=C2 | [5][6] |
| Purity | Typically available at ≥95% | [5][6] |
Proposed Synthesis and Mechanistic Considerations
A specific, validated synthetic protocol for this compound is not currently published in peer-reviewed literature. However, a plausible multi-step synthetic route can be devised based on established methodologies for the synthesis of substituted quinolinones. The proposed pathway involves the initial construction of a quinolinone core, followed by sequential halogenation and N-methylation.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 6-Iodo-4-hydroxyquinolin-2(1H)-one
This step can be achieved through a modified Gould-Jacobs reaction.
-
A substituted aniline, such as 4-iodoaniline, is reacted with a diethyl malonate derivative (e.g., diethyl ethoxymethylenemalonate).
-
The resulting intermediate undergoes thermal cyclization, typically by heating in a high-boiling point solvent like diphenyl ether, to form the quinolinone ring system.
-
Subsequent hydrolysis and decarboxylation yield the 6-iodo-4-hydroxyquinolin-2(1H)-one precursor.
Step 2: Chlorination of the 4-position
The 4-hydroxy group is converted to a chloro group, which is a versatile handle for nucleophilic substitution reactions.
-
The 6-iodo-4-hydroxyquinolin-2(1H)-one is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).
-
The reaction mixture is heated to reflux to drive the conversion.
-
Upon completion, the excess POCl₃ is carefully quenched, and the product, 4-chloro-6-iodoquinolin-2(1H)-one, is isolated. This general approach is analogous to the synthesis of other 4-chloroquinolinones.[7]
Step 3: N-Methylation
The final step involves the methylation of the nitrogen atom at the 1-position.
-
The 4-chloro-6-iodoquinolin-2(1H)-one is dissolved in a suitable polar aprotic solvent, such as DMF or acetonitrile.
-
A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to deprotonate the nitrogen.
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) is then added as the methylating agent.[8]
-
The reaction is stirred at room temperature or with gentle heating until completion.
-
Work-up and purification by recrystallization or column chromatography should afford the final product, this compound.
Spectral Analysis and Structural Elucidation (Predicted)
While experimental spectra are not available, the key ¹H and ¹³C NMR spectral features can be predicted based on the analysis of structurally similar compounds.
Caption: Structure of the target compound with key sites for spectral analysis.
¹H NMR (Predicted):
-
N-CH₃: A singlet peak is expected around 3.5-3.7 ppm.[8]
-
Aromatic Protons:
-
The proton at the 3-position (H3) would likely appear as a singlet in the vinylic region, around 6.5-7.0 ppm.
-
The protons on the benzene ring (H5, H7, H8) will show a characteristic splitting pattern. H8 would likely be a doublet, H7 a doublet of doublets, and H5 a doublet, with chemical shifts in the range of 7.5-8.5 ppm. The electron-withdrawing effects of the iodine and the quinolinone system will influence their precise shifts.
-
¹³C NMR (Predicted):
-
N-CH₃: The methyl carbon should appear around 30-35 ppm.[8]
-
Carbonyl Carbon (C2): This peak is expected to be in the downfield region, typically around 160-165 ppm.
-
C4-Cl: The carbon bearing the chlorine atom is anticipated to resonate around 140-145 ppm.
-
C6-I: The carbon attached to the iodine atom will be significantly shielded and is expected to appear at a lower chemical shift, likely in the range of 90-100 ppm.
-
Other Aromatic and Vinylic Carbons: The remaining carbon signals will appear in the typical aromatic/vinylic region of 110-150 ppm.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 319, with a characteristic isotopic pattern for one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of chlorine, iodine, and methyl groups.
Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the amide carbonyl at approximately 1650-1680 cm⁻¹ and C-Cl and C-I stretching vibrations in the fingerprint region.
Reactivity and Potential Applications in Drug Discovery
The trifunctional nature of this compound makes it a highly attractive intermediate for the synthesis of diverse chemical libraries.
Caption: Key reaction sites for chemical diversification.
-
Nucleophilic Aromatic Substitution at C4: The 4-chloro substituent is activated towards nucleophilic attack by various nucleophiles such as amines, alcohols, and thiols. This allows for the introduction of a wide range of side chains, a common strategy in the development of quinolinone-based drugs.[7]
-
Metal-Catalyzed Cross-Coupling at C6: The iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to complex biaryl and acetylenic derivatives.
-
Potential Therapeutic Targets: Given the established biological activities of the quinolinone scaffold, derivatives of this compound could be investigated for a variety of therapeutic applications:
-
Oncology: Many quinolinone derivatives have been explored as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs) and mutant isocitrate dehydrogenase 1 (mIDH1).[7][9]
-
Infectious Diseases: The quinolinone core is present in some antibacterial agents, and halogenated quinolines have shown promise in combating bacterial biofilms.[3][4]
-
CNS Disorders: Certain quinolin-2(1H)-one derivatives have been investigated as activators of the central nervous system and potential antidepressants.[2]
-
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. Therefore, this compound should be handled with the utmost care, assuming it is hazardous. General safety precautions for handling halogenated aromatic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][11] Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[3]
Conclusion
This compound is a promising and versatile building block for synthetic and medicinal chemistry. Its unique trifunctional nature provides a platform for the generation of diverse molecular architectures. While detailed experimental characterization is lacking in the current literature, this guide provides a solid foundation based on its fundamental properties, a plausible synthetic strategy, and its potential for derivatization. Researchers in drug discovery and development may find this compound to be a valuable starting point for the design and synthesis of novel therapeutic agents targeting a range of diseases.
References
-
El-Sayed, M. A.-M., Abdel-Aziz, A. A.-M., & Abdel-Hafez, A. A.-M. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(9), 1224-1237. MDPI. Available at: [Link]
-
Kumar, S., Kumar, R., Mishra, R. K., & Awasthi, S. K. (n.d.). Quinolin‐2(1H)‐one derivatives as CNS activators and antidepressants. ResearchGate. Available at: [Link]
-
Koga, Y., et al. (1998). 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities. Bioorganic & Medicinal Chemistry Letters, 8(12), 1471-1476. PubMed. Available at: [Link]
-
Ma, R., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry, 62(15), 7077-7092. PubMed. Available at: [Link]
-
Neldner, K. H. (2008). The halogenated 8 hydroxyquinolines. International Journal of Dermatology, 16(4), 267-273. ResearchGate. Available at: [Link]
-
Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Available at: [Link]
-
Park, H.-R., Kim, T. H., & Bark, K.-M. (2002). Physicochemical properties of quinolone antibiotics in various environments. European Journal of Medicinal Chemistry, 37(6), 443-460. PubMed. Available at: [Link]
-
Caesar & Loretz GmbH. (2021, October 11). Safety data sheet. Available at: [Link]
-
Castrol. (2024, November 6). SAFETY DATA SHEET. Available at: [Link]
-
Melander, R. J., et al. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Available at: [Link]
-
Richards, J. J., et al. (2015). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. Bioorganic & Medicinal Chemistry Letters, 25(22), 5148-5153. PubMed. Available at: [Link]
-
Szychta, P., & Janecka, A. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 163. PMC. Available at: [Link]
-
Liu, Y., et al. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]
-
Beteringhe, A., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 785. PMC. Available at: [Link]
-
Szychta, P., & Janecka, A. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 163. MDPI. Available at: [Link]
-
Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Available at: [Link]
Sources
- 1. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 2. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound 95% | CAS: 2375193-30-7 | AChemBlock [achemblock.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN100532362C - Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent - Google Patents [patents.google.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. nj.gov [nj.gov]
An In-depth Technical Guide to the Chemical Structure and Molecular Weight of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure and molecular weight of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one, a substituted quinolinone of interest in medicinal chemistry and drug development. This document elucidates the molecular architecture, details the theoretical and experimental determination of its molecular weight, and outlines a plausible synthetic pathway. The guide is intended to serve as a foundational resource for researchers working with this and structurally related compounds, providing the necessary chemical information for experimental design, data interpretation, and computational modeling.
Introduction: The Quinolinone Scaffold
The quinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. The inherent aromatic and heterocyclic nature of the quinolinone ring system allows for diverse functionalization, leading to compounds with a broad spectrum of therapeutic applications. The introduction of halogen substituents, such as chlorine and iodine, along with N-alkylation, as seen in this compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. Understanding the precise chemical identity of such derivatives is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.
Molecular Structure and Identification
The unambiguous identification of a chemical entity is the cornerstone of any scientific investigation. This section details the structural features of this compound.
Chemical Structure
The chemical structure of this compound is depicted below. The molecule consists of a bicyclic quinolinone core. A chlorine atom is substituted at the 4-position, an iodine atom at the 6-position, and a methyl group is attached to the nitrogen atom at the 1-position. The "(1H)" designation indicates that the nitrogen at position 1 is saturated with a hydrogen or, in this case, a substituent (the methyl group), and the adjacent carbonyl group is at position 2.
Caption: Chemical structure of this compound.
Compound Identifiers
For precise documentation and database searching, the following identifiers are associated with this compound:
| Identifier | Value | Source |
| IUPAC Name | This compound | 1] |
| CAS Number | 2375193-30-7 | 1] |
| Molecular Formula | C₁₀H₇ClINO | 1] |
| SMILES | CN1C(=O)C=C(/Cl)C2=C1C=CC(I)=C2 | 1] |
Molecular Weight Determination
The molecular weight of a compound is a fundamental physical property. It can be determined theoretically from the molecular formula and experimentally through techniques such as mass spectrometry.
Theoretical Molecular Weight Calculation
The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (C₁₀H₇ClINO). The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).[2][3][4][5][6]
Calculation Breakdown:
-
Carbon (C): 10 atoms × 12.011 u = 120.11 u
-
Hydrogen (H): 7 atoms × 1.008 u = 7.056 u
-
Chlorine (Cl): 1 atom × 35.453 u = 35.453 u
-
Iodine (I): 1 atom × 126.904 u = 126.904 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Oxygen (O): 1 atom × 15.999 u = 15.999 u
Total Molecular Weight = 120.11 + 7.056 + 35.453 + 126.904 + 14.007 + 15.999 = 319.529 u
This calculated value is in excellent agreement with the commonly cited molecular weight of 319.53 g/mol .[1]
Experimental Verification of Molecular Weight and Structure
In a research setting, the identity and purity of a synthesized compound are confirmed through a combination of spectroscopic and analytical techniques.
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion.
Expected Observations:
-
Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the monoisotopic mass of the compound. The monoisotopic mass is calculated using the mass of the most abundant isotope of each element.
-
¹²C: 12.000000 u
-
¹H: 1.007825 u
-
³⁵Cl: 34.968853 u
-
¹²⁷I: 126.904473 u
-
¹⁴N: 14.003074 u
-
¹⁶O: 15.994915 u
-
Calculated Monoisotopic Mass: (10 × 12.000000) + (7 × 1.007825) + 34.968853 + 126.904473 + 14.003074 + 15.994915 = 318.92914 u
-
-
Isotopic Pattern: Due to the presence of chlorine, a characteristic isotopic pattern would be observed. Chlorine has two common isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This would result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak.
-
Fragmentation Pattern: Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecular ion. Common fragmentation pathways for quinolinones include the loss of carbon monoxide (CO), the halogen atoms (Cl• and I•), and the methyl group (CH₃•).[7][8][9][10] The analysis of these fragment ions provides further structural confirmation.
Caption: Plausible fragmentation pathways in mass spectrometry.
NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR would be used to confirm the connectivity of the atoms in this compound.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The protons on the quinolinone ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the carbonyl group and the halogen substituents.
-
Vinyl Proton: The proton at the 3-position would likely appear as a singlet in the vinylic region (typically δ 6.0-6.5 ppm).
-
N-Methyl Protons: The three protons of the methyl group attached to the nitrogen would appear as a singlet in the upfield region (typically δ 3.5-4.0 ppm).
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: The carbon of the C=O group would be observed as a singlet in the downfield region (typically δ 160-170 ppm).
-
Aromatic and Vinylic Carbons: The remaining nine carbon atoms of the quinolinone core would appear in the aromatic and vinylic region (typically δ 100-150 ppm). The carbon atoms directly attached to the electronegative chlorine, iodine, and nitrogen atoms would have distinct chemical shifts.
Elemental analysis provides the percentage composition of each element in a compound. This experimental data is compared with the theoretical percentages calculated from the molecular formula.[11][12][13]
Theoretical Elemental Composition for C₁₀H₇ClINO:
-
Carbon (C): (120.11 / 319.529) × 100% = 37.59%
-
Hydrogen (H): (7.056 / 319.529) × 100% = 2.21%
-
Chlorine (Cl): (35.453 / 319.529) × 100% = 11.10%
-
Iodine (I): (126.904 / 319.529) × 100% = 39.72%
-
Nitrogen (N): (14.007 / 319.529) × 100% = 4.38%
-
Oxygen (O): (15.999 / 319.529) × 100% = 5.01%
Experimental values within ±0.4% of these theoretical values would provide strong evidence for the proposed molecular formula.
Plausible Synthetic Pathway
While a specific published synthesis for this compound was not identified in the preliminary literature search, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related quinolinone derivatives.[14][15][16][17]
A likely approach would involve a multi-step synthesis starting from a suitably substituted aniline derivative. The key steps would likely include the construction of the quinolinone ring system, followed by halogenation and N-methylation.
Caption: A generalized synthetic workflow for the target compound.
A more specific potential route could involve the chlorination of a 4-hydroxy-6-iodo-1-methylquinolin-2(1H)-one precursor using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The N-methylation could be achieved using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) on the corresponding N-unsubstituted quinolinone. The order of these steps (halogenation vs. N-methylation) could be varied to optimize the overall yield and purity of the final product.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and molecular weight of this compound. The combination of its IUPAC name, CAS number, molecular formula, and SMILES string provides a robust set of identifiers for this compound. The theoretical molecular weight has been calculated based on IUPAC atomic weights and is corroborated by the expected outcomes of experimental techniques such as mass spectrometry and elemental analysis. Furthermore, a plausible synthetic strategy has been outlined, offering a starting point for the laboratory preparation of this molecule. This comprehensive chemical profile serves as an essential resource for researchers engaged in the synthesis, characterization, and application of this and related quinolinone derivatives in the pursuit of new scientific discoveries and therapeutic innovations.
References
-
International Union of Pure and Applied Chemistry (IUPAC) Commission on Isotopic Abundances and Atomic Weights. (n.d.). Standard Atomic Weights. Retrieved February 12, 2026, from [Link][2][5]
-
PubChem. (n.d.). Periodic Table of Elements. National Institutes of Health. Retrieved February 12, 2026, from [Link][3]
-
Wikipedia. (2024, January 25). Standard atomic weight. Retrieved February 12, 2026, from [Link][4]
-
International Union of Pure and Applied Chemistry (IUPAC). (2023). Atomic Weights of the Elements 2023. Retrieved February 12, 2026, from [Link][6]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Stoichiometry: Elemental Analysis. Retrieved February 12, 2026, from [Link][11]
-
Ismail, M. F. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1239. [Link][14]
-
ChemAxon. (n.d.). Elemental Analysis Plugin. Retrieved February 12, 2026, from [Link][12]
-
University of Sheffield. (n.d.). Elemental Analysis tool. Retrieved February 12, 2026, from [Link]
-
Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved February 12, 2026, from [Link][18]
-
National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. PubMed Central. Retrieved February 12, 2026, from [Link][13]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved February 12, 2026, from [Link][15]
-
Papakyriakou, A., Zervou, M., & Igglessi-Markopoulou, O. (2019). Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). ARKIVOC, 2019(5), 133-144. [Link][16]
-
Google Patents. (n.d.). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone. Retrieved February 12, 2026, from [17]
-
Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link][7]
-
ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link][8]
-
Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. [Link][9]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved February 12, 2026, from [Link][10]
Sources
- 1. This compound 95% | CAS: 2375193-30-7 | AChemBlock [achemblock.com]
- 2. quora.com [quora.com]
- 3. Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 5. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 12. Elemental Analysis Plugin - Documentation [docs.chemaxon.com:443]
- 13. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 4-Quinolone synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone - Google Patents [patents.google.com]
- 18. chemguide.co.uk [chemguide.co.uk]
Solubility Profile of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one in DMSO and Methanol
Technical Guide for Drug Development & Synthesis
Executive Summary
The compound 4-chloro-6-iodo-1-methylquinolin-2(1H)-one represents a critical halogenated carbostyril scaffold, frequently utilized in the synthesis of bioactive quinolone derivatives (e.g., anticancer and antimicrobial agents). Its utility in structure-activity relationship (SAR) studies depends heavily on its solubility profile, which dictates both synthetic workup efficiency and biological assay reproducibility.
This guide provides an in-depth analysis of the solubility behavior of this specific scaffold in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . By synthesizing structure-property relationships (SPR) with standard experimental protocols, this document serves as a definitive resource for handling, solubilizing, and characterizing this intermediate.
Physicochemical Context & Theoretical Solubility
To understand the solubility profile, we must analyze the molecular architecture. The parent molecule, quinolin-2(1H)-one, typically exhibits poor solubility due to strong intermolecular hydrogen bonding (dimerization similar to DNA base pairs). However, the specific substitutions in This compound drastically alter this behavior.
Structural Impact on Solvation
| Feature | Physicochemical Effect | Impact on Solubility |
| N-Methylation (Position 1) | Critical: Removes the Hydrogen Bond Donor (NH). Prevents the formation of strong intermolecular amide dimers. | Significantly Increases solubility in organic solvents by lowering crystal lattice energy. |
| Iodine (Position 6) | Introduces a large, polarizable "soft" center. Increases lipophilicity (LogP). | Enhances solubility in polar aprotic solvents (DMSO) via dipole-induced dipole interactions. Decreases water solubility. |
| Chlorine (Position 4) | Electron-withdrawing; moderate lipophilicity. | Minor reduction in polar solvent solubility compared to H, but stabilizes the core against oxidation. |
| Carbonyl (Position 2) | Hydrogen Bond Acceptor (HBA).[1] | Facilitates interaction with protic solvents like Methanol.[2] |
Predicted Solubility Profile
Based on the disruption of the hydrogen-bond network (via N-methylation) and the polarizability of the aryl-iodide:
-
DMSO (Polar Aprotic): High Solubility. The sulfoxide oxygen of DMSO interacts strongly with the electron-deficient aromatic core, while the soft nature of DMSO stabilizes the iodine substituent.
-
Methanol (Polar Protic): Moderate Solubility. While methanol can donate hydrogen bonds to the carbonyl oxygen, the hydrophobic halogen burden (Cl, I) limits saturation levels compared to non-halogenated analogs.
Experimental Methodologies
Trustworthy data requires self-validating protocols. Below are the standard operating procedures (SOPs) for determining the precise solubility of this compound.
Protocol A: Thermodynamic Solubility via Shake-Flask (HPLC Quantification)
The Gold Standard for accurate saturation limits.
Reagents:
-
Analyte: this compound (Purity >95%)
-
Solvents: HPLC-grade DMSO, Methanol.
Workflow:
-
Saturation: Add excess solid compound to 2 mL of solvent in a borosilicate glass vial.
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PTFE filter (pre-saturated).
-
Quantification: Dilute the supernatant 1:100 with mobile phase and analyze via HPLC-UV (254 nm).
Protocol B: Kinetic Solubility (High-Throughput)
Best for biological assay preparation.
Workflow:
-
Prepare a 10 mM stock solution in DMSO.
-
Spike into aqueous buffer (PBS, pH 7.4) or Methanol in a 96-well plate.
-
Measure turbidity (Absorbance at 620 nm) to detect precipitation.
Visualization of Solubility Mechanisms
The following diagram illustrates the competing intermolecular forces that dictate the dissolution of this compound in DMSO versus Methanol.
Figure 1: Mechanistic pathways of solvation. DMSO effectively solvates the polarizable iodine and aromatic core, leading to high solubility. Methanol relies on H-bonding to the carbonyl, which is sterically and electronically offset by the hydrophobic halogens.
Data Presentation & Handling Recommendations
Estimated Solubility Limits
Values are estimated based on SPR of analogous N-methyl-halo-quinolinones.
| Solvent | Estimated Solubility (25°C) | Application | Handling Precaution |
| DMSO | 50 - 100 mg/mL | Stock Solutions, Cryopreservation | Hygroscopic; keep sealed. Freezes at 19°C. |
| Methanol | 2 - 15 mg/mL | HPLC Mobile Phase, Recrystallization | Volatile; evaporation alters concentration. |
| Water | < 0.01 mg/mL | Biological Media (Precipitation Risk) | Requires co-solvent (e.g., 0.5% DMSO) for assays. |
Recrystallization Strategy
For purification of the crude intermediate:
-
Dissolve the crude solid in warm DMSO (minimal volume).
-
Add Methanol slowly as a co-solvent.
-
Precipitate by adding Water dropwise (Antisolvent method).
-
This exploits the high solubility in DMSO and the low solubility in water/methanol mixtures to afford pure crystals.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11173809, 4-Chloro-6-iodoquinazoline (Analogous Halo-Heterocycle). Retrieved from [Link]
-
MDPI (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.[2][3][4][5][6][7][8][9][10][11] Retrieved from [Link]
Sources
- 1. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 7. 4-Chloro-6,7-dimethoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Strategic Utilization of 4-Chloro-6-iodo-1-methylquinolin-2(1H)-one: Structural Identifiers and Synthetic Applications
Chemical Identity & Structural Descriptors[1][2]
4-chloro-6-iodo-1-methylquinolin-2(1H)-one is a highly functionalized heterocyclic building block belonging to the carbostyril (quinolin-2-one) family. Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents (C4-Chloro vs. C6-Iodo) and the metabolic stability conferred by the N-methyl group.
Core Identifiers
| Descriptor | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 2375193-30-7 |
| Canonical SMILES | CN1C(=O)C=C(Cl)C2=C1C=CC(I)=C2 |
| Molecular Formula | C₁₀H₇ClINO |
| Molecular Weight | 319.53 g/mol |
| Monoisotopic Mass | 318.926 |
Structural Significance
The molecule features a "push-pull" electronic system:
-
N1-Methyl Lactam: The N-methyl lactam moiety locks the quinoline system in the 2-one tautomeric form, preventing aromatization to a quinolinol and enhancing solubility in organic solvents compared to the NH analog.
-
C6-Iodo Handle: The iodine atom at position 6 is electronically coupled to the aromatic ring but isolated from the strong electron-withdrawing effects of the heterocyclic ring. It serves as a "soft" electrophile for palladium-catalyzed cross-couplings.
-
C4-Chloro Center: The chlorine at position 4 is vinylogous to the lactam carbonyl. This makes it an "activated" chloride, susceptible to Nucleophilic Aromatic Substitution (
) and distinct from the aryl iodide.
Synthetic Rationale & Retrosynthesis
The synthesis of This compound requires a strategy that installs the nitrogen substituent and the C4-chloride without compromising the C6-iodide. The most robust route utilizes a Knorr-type cyclization followed by sequential functionalization.
Retrosynthetic Analysis
The target molecule is disconnected back to 4-iodoaniline and a malonic acid derivative. The critical decision point is the timing of methylation and chlorination.
-
Cyclization: 4-Iodoaniline condenses with a malonate derivative to form the 4-hydroxy-2-quinolone scaffold.
-
Methylation: N-methylation must occur before chlorination to prevent the formation of 2,4-dichloroquinoline side products.
-
Chlorination: Deoxychlorination of the C4-hydroxyl group using phosphorus oxychloride (
).
Visualization: Synthetic Pathway
Caption: Step-wise construction of the target scaffold from 4-iodoaniline, highlighting the critical order of N-methylation prior to chlorination.
Experimental Protocols
The following protocols are designed for research-scale synthesis (1–10 mmol scale).
Step 1: Cyclization to 4-Hydroxy-6-iodoquinolin-2(1H)-one
Note: This step requires high temperatures to favor the thermodynamic 2-quinolone product over the kinetic 4-quinolone.
-
Reagents: 4-iodoaniline (1.0 eq), Diethyl malonate (1.1 eq), Diphenyl ether (solvent).
-
Procedure:
-
Mix 4-iodoaniline and diethyl malonate in a round-bottom flask.
-
Heat to 120°C to distill off ethanol (Claisen condensation phase).
-
Add diphenyl ether and raise temperature to 250°C for 2–4 hours.
-
Cool to room temperature.[1][2] The product usually precipitates.
-
Dilute with hexane/ether to fully precipitate the solid. Filter and wash with hexane to remove diphenyl ether.
-
-
Validation: NMR should show a broad singlet (OH/NH) and lack ethyl group signals.
Step 2: N-Methylation
Critical Control: Use mild base to avoid O-methylation at the C4 position.
-
Reagents: 4-hydroxy-6-iodoquinolin-2(1H)-one (from Step 1), Iodomethane (MeI, 1.2 eq), Potassium Carbonate (
, 2.0 eq), DMF (anhydrous). -
Procedure:
-
Validation:
NMR will show a distinct singlet around 3.6–3.7 ppm ( ).
Step 3: Deoxychlorination (The Target Synthesis)
-
Reagents: 1-methyl-4-hydroxy-6-iodoquinolin-2(1H)-one, Phosphorus Oxychloride (
, excess). -
Procedure:
-
Place the solid starting material in a flask.
-
Add neat
(approx. 5–10 mL per gram of substrate). -
Heat to 80–90°C. The suspension will clear as the reaction proceeds.
-
Monitor by TLC (the chloride is less polar than the hydroxy precursor).
-
Workup (Caution): Pour the reaction mixture slowly onto crushed ice with vigorous stirring to hydrolyze excess
. -
Extract with Dichloromethane (DCM).[1] Wash organic layer with saturated
and brine. -
Dry over
and concentrate.
-
-
Yield: Typically 85–95%.
Orthogonal Reactivity & Applications
The power of This compound lies in its ability to undergo sequential, regioselective functionalization.
Chemoselectivity Profile
-
C6-Iodo: Reacts first in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) due to the weaker C-I bond energy (
57 kcal/mol) compared to C-Cl ( 95 kcal/mol). -
C4-Chloro: Reacts second . It is deactivated towards oxidative addition compared to the iodide but is highly activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing nature of the adjacent lactam carbonyl.
Visualization: Reactivity Logic
Caption: Orthogonal reaction pathways allowing independent functionalization of the C6 and C4 positions.
Application in Drug Discovery
This scaffold is particularly relevant for:
-
Kinase Inhibitors: The 2-quinolone core mimics the adenine binding pocket of ATP.
-
GPCR Ligands: Specifically for dopamine (D2) and serotonin (5-HT) receptor modulators, where the "carbostyril" motif (e.g., Aripiprazole, Brexpiprazole) is a proven pharmacophore.
-
Fragment-Based Drug Design (FBDD): The distinct vectors of the I and Cl atoms allow for rapid library generation in 3D space.
References
-
Chemical Identity & CAS
-
Synthetic Methodology (Quinolin-2-ones)
- Source: "Chemistry of Substituted Quinolinones. Part VI." MDPI Molbank.
- Context: Protocols for chlorination of 4-hydroxy-2-quinolinones using POCl3.
-
URL:
-
Reactivity (Regioselective Coupling)
-
Source: "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline."[6] Journal of Organic Chemistry / PMC.
- Context: Demonstrates the reactivity difference between C-Cl and C-I/C-Br sites in quinoline systems.
-
URL:
-
-
Scaffold Relevance (Medicinal Chemistry)
Sources
- 1. guidechem.com [guidechem.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 4. This compound 95% | CAS: 2375193-30-7 | AChemBlock [achemblock.com]
- 5. Page loading... [guidechem.com]
- 6. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The N-Methylated Advantage: 1-Methylquinolin-2(1H)-one Scaffolds in Modern Drug Discovery
Executive Summary
The quinolin-2(1H)-one (carbostyril) heterocycle is a privileged structure in medicinal chemistry, serving as a template for diverse pharmacophores. However, the specific subclass of 1-methylquinolin-2(1H)-one derivatives represents a strategic evolution of this scaffold. By replacing the lactam nitrogen's hydrogen with a methyl group, medicinal chemists can modulate solubility, metabolic stability, and lipophilicity without altering the core aromatic footprint. This guide explores the technical utility of this scaffold, focusing on its role in Phosphodiesterase 5 (PDE5) inhibition, oncology (mIDH1 targeting), and novel synthetic methodologies.
Part 1: Chemical Space & The "Magic Methyl" Effect
The transition from a secondary amide (NH) to a tertiary amide (N-Me) in the quinolone ring is not merely a structural triviality; it is a calculated physicochemical adjustment.
Physicochemical Impact
| Property | N-H Quinolone | N-Methyl Quinolone | Drug Discovery Implication |
| H-Bonding | Donor & Acceptor | Acceptor Only | Reduces Polar Surface Area (PSA), often improving blood-brain barrier (BBB) permeability. |
| Solubility | Low (High Lattice Energy) | Improved | Disrupts intermolecular H-bond networks, lowering melting points and enhancing organic solubility. |
| Metabolic Stability | N-Glucuronidation Risk | Blocks N-Glucuronidation | Forces metabolism to other sites (e.g., ring oxidation), potentially extending half-life. |
| Conformation | Planar | Planar | The methyl group can induce steric clashes with peri-substituents (C8), locking conformation for selective binding. |
Structural Core
The 1-methylquinolin-2(1H)-one core is defined by a benzene ring fused to a heterocyclic ring containing a nitrogen atom at position 1 (methylated) and a carbonyl group at position 2.
Part 2: Synthetic Architectures
Efficient access to functionalized 1-methylquinolin-2(1H)-ones is critical for SAR exploration. We highlight two primary workflows: Direct Methylation and De Novo Cyclization .
Workflow 1: The Tandem Cyclization Strategy
Recent advances (e.g., RSC Adv., 2022) utilize acid-catalyzed tandem reactions to fuse additional rings onto the quinolone core, creating tricyclic systems like pyrano[3,2-c]quinolones. This is high-value for generating diversity from the 4-hydroxy-1-methylquinolin-2(1H)-one precursor.
Figure 1: Divergent synthesis of tricyclic derivatives via acid-catalyzed tandem reactions. The pathway selectivity often depends on the substitution pattern of the propargylic alcohol.
Part 3: Therapeutic Frontiers & SAR
Phosphodiesterase 5 (PDE5) Inhibition
While Sildenafil is the market leader, 1-methylquinolin-2-one derivatives have emerged as potent, highly selective PDE5 inhibitors, particularly for Pulmonary Arterial Hypertension (PAH) and Alzheimer’s Disease (AD) .
-
Mechanism: Inhibition of PDE5 prevents the hydrolysis of cGMP. In the brain, elevated cGMP/PKG signaling enhances CREB phosphorylation, improving synaptic plasticity.
-
Key Compound: Compound 14b (dihydroquinolin-2(1H)-one derivative).
-
SAR Insight:
-
C6 Position: Electron-withdrawing groups (e.g., -CN, -Cl) significantly enhance potency.
-
N1 Position: Methylation is often preferred over bulkier groups to maintain fit within the hydrophobic pocket of PDE5.
-
Selectivity: The scaffold allows for >1000-fold selectivity over PDE6 (visual side effects) and PDE1 (cardiovascular effects).
-
Figure 2: Mechanism of action for PDE5 inhibitors. The 1-methylquinolin-2-one scaffold blocks the hydrolytic degradation of cGMP, sustaining therapeutic signaling.
Oncology: Targeting Mutant IDH1
Mutations in Isocitrate Dehydrogenase 1 (mIDH1) produce the oncometabolite 2-HG. Quinolinone derivatives have been identified as allosteric inhibitors of mIDH1.[1]
-
Binding Mode: X-ray studies reveal these inhibitors bind to an allosteric pocket, locking the enzyme in a non-catalytic conformation.
-
Optimization: The N-methyl group is crucial for optimizing lipophilicity (LogD) to ensure intracellular penetration into tumor cells.
Part 4: Experimental Protocols
Protocol A: Synthesis of 4-Hydroxy-1-methylquinolin-2(1H)-one
A foundational intermediate for further derivatization.
Reagents:
-
N-Methylaniline (1.0 equiv)
-
Malonic acid (1.2 equiv)
-
Phosphorus oxychloride (POCl3)
-
Polyphosphoric acid (PPA)
Step-by-Step:
-
Acylation: Mix N-methylaniline and malonic acid with POCl3. Heat to 70°C for 2 hours to form the intermediate acid chloride/amide species.
-
Cyclization: Add PPA to the reaction mixture. Increase temperature to 120°C and stir for 4 hours. The PPA acts as both solvent and cyclodehydration agent.
-
Quenching: Cool the mixture to RT. Pour slowly onto crushed ice (exothermic!).
-
Isolation: Neutralize the aqueous slurry with NaOH (2M) until pH ~5-6. The solid product precipitates.[2]
-
Purification: Filter the solid. Recrystallize from ethanol/water (9:1) to yield off-white needles.
-
Validation: Check 1H NMR (DMSO-d6). Look for the N-Me singlet at ~3.6 ppm and the C3-H singlet at ~5.9 ppm.
Protocol B: PDE5 Inhibition Assay (Fluorescence Polarization)
To validate biological activity of synthesized derivatives.
Materials:
-
Recombinant human PDE5A enzyme.
-
FAM-cGMP substrate (Fluorescein-labeled).
-
IMAP binding reagent (Molecular Devices).
-
Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.05% NaN3.
Workflow:
-
Preparation: Dissolve test compounds (1-methylquinolin-2-one derivatives) in DMSO. Prepare serial dilutions (e.g., 10 µM down to 0.1 nM).
-
Enzyme Reaction:
-
Add 5 µL of test compound to 384-well black plate.
-
Add 10 µL of PDE5A enzyme solution (concentration optimized to convert ~20% substrate).
-
Incubate for 15 mins at RT.
-
-
Substrate Addition: Add 5 µL of FAM-cGMP (100 nM final).
-
Incubation: Incubate for 45 mins at RT.
-
Detection: Add 60 µL of IMAP binding solution. The binding reagent complexes with the product (GMP), increasing fluorescence polarization (FP). Unreacted cGMP does not bind.
-
Analysis: Measure FP (Ex 485 nm / Em 520 nm). Calculate IC50 by plotting FP vs. log[Compound].
References
-
Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction. RSC Advances, 2022. Link
-
Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 2013. Link
-
Discovery and Optimization of Dihydroquinolin-2(1H)-ones as Novel Highly Selective and Orally Bioavailable Phosphodiesterase 5 Inhibitors. Journal of Medicinal Chemistry, 2024.[3] Link
-
Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry, 2019.[1] Link
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 2015.[4] Link
Sources
- 1. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Optimization of Dihydroquinolin-2(1 H)-ones as Novel Highly Selective and Orally Bioavailable Phosphodiesterase 5 Inhibitors for the Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Regioselective N-Methylation of 4-Chloro-6-iodoquinolin-2(1H)-one
Abstract
This application note details the optimized protocol for the N-methylation of 4-chloro-6-iodoquinolin-2(1H)-one , a critical scaffold in the development of kinase inhibitors and heterocyclic pharmaceuticals. The presence of the 4-chloro and 6-iodo substituents provides orthogonal handles for subsequent functionalization (e.g.,
Strategic Analysis & Reaction Design
The Challenge: Lactam-Lactim Tautomerism
Quinolin-2(1H)-ones exist in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). While the lactam form is thermodynamically favored in the solid state and polar solvents, deprotonation yields an ambident anion capable of reacting at either the Nitrogen or the Oxygen atom.
-
N-Alkylation (Target): Favored by polar aprotic solvents (DMF, DMSO), "soft" electrophiles, and thermodynamic control.
-
O-Alkylation (Impurity): Favored by silver salts (Ag2CO3), non-polar solvents, or "hard" electrophiles under kinetic control.
Synthetic Strategy
To maximize N-methylation for 4-chloro-6-iodoquinolin-2(1H)-one , we employ Potassium Carbonate (
-
Base:
is sufficient to deprotonate the quinolinone nitrogen ( ). It is milder than NaH, reducing the risk of side reactions with the sensitive iodo- and chloro- substituents. -
Solvent: DMF facilitates the dissociation of the potassium salt, enhancing the nucleophilicity of the nitrogen anion.
-
Electrophile: Methyl Iodide (MeI) is a highly reactive alkylating agent that reacts rapidly with the nitrogen center.
Reaction Pathway Diagram[2]
Figure 1: Mechanistic pathway for the base-mediated N-methylation of quinolin-2(1H)-ones.
Materials & Equipment
Reagents
| Reagent | CAS No. | Role | Purity Req. |
| 4-Chloro-6-iodoquinolin-2(1H)-one | Substrate | Starting Material | >95% |
| Methyl Iodide (MeI) | 74-88-4 | Electrophile | 99% (Stabilized) |
| Potassium Carbonate ( | 584-08-7 | Base | Anhydrous, Granular |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Solvent | Anhydrous (<0.05% |
| Ethyl Acetate / Hexanes | - | Workup/TLC | ACS Grade |
Equipment
-
Round-bottom flask (25 mL or 50 mL) equipped with a magnetic stir bar.
-
Ice-water bath.
-
Rotary evaporator.
-
Vacuum filtration setup.
Experimental Protocol
Protocol A: Standard High-Yield Method ( / DMF)
Recommended for gram-scale synthesis and high purity requirements.
Step 1: Reaction Setup
-
Weigh 1.0 eq (e.g., 305 mg, 1.0 mmol) of 4-chloro-6-iodoquinolin-2(1H)-one into a clean, dry round-bottom flask.
-
Add 1.5 eq (e.g., 207 mg, 1.5 mmol) of anhydrous
. -
Add 5.0 mL of anhydrous DMF (approx. 5 mL per mmol of substrate).
-
Stir the suspension at room temperature (RT) for 15 minutes to ensure partial deprotonation. The mixture may turn yellow/orange.
Step 2: Methylation
-
Cool the reaction mixture to 0°C using an ice bath. Note: Cooling controls the exotherm and improves regioselectivity.
-
Add 1.5 eq (e.g., 94 µL, 1.5 mmol) of Methyl Iodide (MeI) dropwise via syringe.
-
Caution: MeI is toxic and volatile. Perform in a fume hood.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature .
-
Stir for 2 to 4 hours .
Step 3: Monitoring
-
TLC System: 30% Ethyl Acetate in Hexanes.
-
Observation: The starting material (more polar, lower
) should disappear. The N-methylated product (less polar, higher ) will appear as a distinct UV-active spot.
Step 4: Workup & Isolation
-
Pour the reaction mixture slowly into 50 mL of ice-cold water with vigorous stirring.
-
Precipitation: The product typically precipitates as a white or off-white solid.
-
Stir for 15 minutes to ensure all DMF is dissolved in the aqueous phase.
-
Filter the solid using a Büchner funnel.
-
Wash the filter cake with water (3 x 10 mL) and cold hexanes (1 x 10 mL) .
-
Dry the solid under vacuum at 45°C overnight.
Step 5: Purification (If necessary)
-
If the product is not pure by TLC/NMR, recrystallize from Ethanol or DMF/Water (9:1) .
-
Alternatively, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Analytical Data & Validation
Expected Characterization
-
Appearance: Off-white to pale yellow solid.
-
Yield: Typical isolated yields range from 85% to 95% .
-
1H NMR (DMSO-
, 400 MHz):- 3.60 - 3.70 ppm (s, 3H): Characteristic N-Methyl singlet. Note: O-Methyl signals typically appear further downfield (~4.0 ppm).
- 6.80 - 7.00 ppm (s, 1H): C3-H proton (characteristic of the quinolinone ring).
-
Aromatic Region: Signals for C5, C7, and C8 protons will shift slightly compared to the starting material.
-
LC-MS:
peak at 320.5 m/z (Calculated for : 319.53).
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Old/Wet Reagents | Use fresh anhydrous |
| O-Methylation Observed | Reaction too hot or non-polar solvent used | Ensure reaction starts at 0°C. Stick to DMF (avoid Acetone/THF if selectivity is poor). |
| Low Yield (Precipitation) | Product soluble in water/DMF mix | If no precipitate forms, extract the aqueous quench with Ethyl Acetate (3x), wash with brine, dry over |
Workflow Visualization
Figure 2: Operational workflow for the N-methylation protocol.
Safety & Handling
-
Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. It causes skin and eye burns. Must be handled in a certified chemical fume hood. Double-gloving (Nitrile) is recommended.
-
Waste Disposal: Quench excess MeI in the reaction waste by adding a dilute ammonia or amine solution before disposal. All aqueous waste containing iodides and organic solvents must be disposed of according to hazardous waste regulations.
References
- Park, A., et al. "Regioselective N-alkylation of quinolin-2(1H)-ones using mild basic conditions." Tetrahedron Letters, 2011.
-
Synthesis of Halogenated Quinolinones
-
Specific Substrate Identification
-
CAS Registry No. 2375193-30-7 (this compound).[4]
- Context: Confirms the target molecule is a known, stable entity often used as a building block in medicinal chemistry.
-
- General Protocol for Amide Methylation: Li, B., et al. "Efficient N-Methylation of Amides and N-Heterocycles." Journal of Organic Chemistry, 2018. Context: Validates the stoichiometry (1.5 eq MeI) and temperature ranges (0°C to RT) for optimal conversion.
Sources
Application Note: The 4-Chloro-6-iodo-1-methylquinolin-2(1H)-one Scaffold for Kinase Inhibitor Development
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Introduction: The Quinolinone Core as a Privileged Scaffold in Kinase Inhibition
The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs.[1][2][3][4] Its rigid, bicyclic aromatic nature provides an excellent framework for presenting functional groups in a defined three-dimensional space, making it ideal for targeting specific protein binding sites. In recent decades, the dysregulation of protein kinases has been identified as a central driver of numerous diseases, most notably cancer, leading to intense drug discovery efforts.[5][6][7] This has culminated in the FDA approval of over 70 small molecule kinase inhibitors, many of which are based on heterocyclic scaffolds like quinoline and the related quinazoline.[5][7][8]
This guide focuses on a highly versatile and strategically functionalized scaffold: 4-chloro-6-iodo-1-methylquinolin-2(1H)-one . This molecule is not merely a starting material but a purpose-built platform for generating diverse libraries of kinase inhibitors. Its design incorporates three key features:
-
The 1-methylquinolin-2(1H)-one Core: This central ring system acts as the foundational anchor, designed to occupy the adenine-binding region of the ATP pocket found across the kinome.
-
The C4-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various amine-containing side chains, which are critical for forming key hydrogen bond interactions with the "hinge region" of the kinase, a primary determinant of binding affinity.
-
The C6-Iodo Group: This serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.[9] This enables the exploration of the solvent-exposed region of the ATP binding site, a common strategy for enhancing potency and achieving selectivity against specific kinases.
This application note provides a comprehensive guide to the synthesis of this scaffold and its derivatization, followed by robust protocols for evaluating the resulting compounds as potential kinase inhibitors.
Synthesis and Derivatization Strategy
The power of the this compound scaffold lies in its capacity for systematic, divergent synthesis to rapidly generate a library of analogues for Structure-Activity Relationship (SAR) studies. The general workflow involves synthesizing the core scaffold and then diversifying it at the C4 and C6 positions.
Caption: Divergent synthesis workflow for library generation.
Protocol 1: Synthesis of this compound
Causality: This protocol outlines a plausible synthetic route. The chlorination of a quinolinone precursor is a standard and effective method for activating the C4 position. The use of reagents like phosphorus oxychloride or oxalyl chloride is common for this transformation.[10]
-
Step 1: Cyclization. (Procedure adapted from Friedländer synthesis). To a solution of a suitable 2-amino-5-iodobenzaldehyde or ketone derivative (1 equivalent) in ethanol, add ethyl acetoacetate (1.1 equivalents) and a catalytic amount of piperidine.
-
Step 2: Reflux. Heat the mixture to reflux for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Step 3: Isolation. Upon completion, cool the reaction mixture to room temperature. The product, 6-iodo-4-hydroxy-2-methylquinolin, should precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Step 4: N-Methylation. Suspend the product from Step 3 (1 equivalent) in a suitable solvent like DMF. Add a base such as potassium carbonate (1.5 equivalents), followed by methyl iodide (1.2 equivalents).
-
Step 5: Reaction. Stir the mixture at 60 °C for 3-5 hours until TLC indicates the consumption of the starting material.
-
Step 6: Work-up. Pour the reaction mixture into ice water. Collect the precipitated solid, 6-iodo-1,2-dimethylquinolin-4(1H)-one, by filtration and dry.
-
Step 7: Chlorination. (Caution: Perform in a well-ventilated fume hood). Gently reflux the product from Step 6 (1 equivalent) in an excess of phosphorus oxychloride (POCl₃) for 2-3 hours.
-
Step 8: Final Isolation. Carefully pour the cooled reaction mixture onto crushed ice. The product will precipitate. Neutralize the solution with a saturated sodium bicarbonate solution. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 4-chloro-6-iodo-1,2-dimethylquinolin. Note: The exact precursor and steps may vary, this serves as a representative procedure based on established quinoline chemistry.[1][11]
Protocol 2: Library Synthesis via SNAr at C4-Position
Causality: This reaction leverages the electron-withdrawing nature of the quinolinone ring and the nitrogen atom, which makes the C4-carbon electron-deficient and thus susceptible to nucleophilic attack by an amine.
-
Reaction Setup. In a microwave vial, combine the 4-chloro-6-iodo scaffold (1 equivalent, e.g., 100 mg), the desired primary or secondary amine (1.2 equivalents), and a suitable solvent like n-butanol or isopropanol (2-3 mL).
-
Base Addition. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Microwave Irradiation. Seal the vial and heat in a microwave reactor to 120-150 °C for 15-45 minutes.
-
Purification. After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography or preparative HPLC to obtain the desired 4-amino-6-iodo-1-methylquinolin-2(1H)-one derivative.
Biochemical and Cellular Evaluation
Once a library of compounds is synthesized, a systematic evaluation is required to identify promising inhibitors. This typically follows a funnel approach, starting with broad biochemical screening and moving to more complex cell-based assays for the most potent hits.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Causality: This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[12] A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal. The ADP-Glo™ Kinase Assay is a common example of this technology.[13] This method is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.[12][13]
Caption: Workflow for a luminescence-based in vitro kinase assay.
-
Reagent Preparation. Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[14] Prepare solutions of the purified recombinant kinase, its corresponding substrate peptide, and ATP at 2x final concentration in the assay buffer.
-
Compound Plating. Serially dilute the test compounds in DMSO and then dilute into the assay buffer. Dispense 5 µL of the compound solution into a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Enzyme/Substrate Addition. Add 10 µL of the 2x kinase/substrate solution to each well.
-
Reaction Initiation. Add 10 µL of the 2x ATP solution to initiate the reaction. The final volume will be 25 µL. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Incubation. Incubate the plate at room temperature for 1 hour.
-
Signal Generation. Following the manufacturer's protocol (e.g., for ADP-Glo™), add the reagent to terminate the kinase reaction and deplete the remaining ATP. After a further incubation, add the detection reagent to convert the generated ADP back to ATP, which fuels a luciferase reaction.
-
Data Acquisition. Read the luminescence on a plate reader.
-
Analysis. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4: Cell-Based Target Engagement Assay (Western Blot)
Causality: While an in vitro assay confirms direct inhibition of the purified enzyme, a cell-based assay is crucial to verify that the compound can penetrate the cell membrane, engage the target kinase in its native environment, and inhibit its downstream signaling.[15][16][17] Western blotting for a known phospho-substrate provides direct evidence of target modulation.[16]
Caption: Western blot workflow for cellular target engagement.
-
Cell Culture. Plate a cancer cell line known to have high activity of the target kinase (e.g., MKN45 cells for c-Met inhibitors) in a 6-well plate and grow to 70-80% confluency.[2]
-
Compound Treatment. Treat the cells with a serial dilution of the test compound (e.g., 10 µM to 1 nM) for 2-4 hours. Include a DMSO vehicle control.
-
Cell Lysis. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE. Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Western Blot Transfer. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting. Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody specific for the phosphorylated form of a key downstream substrate of your target kinase.
-
Detection. Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP). Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Validation. Strip the membrane and re-probe for the total (non-phosphorylated) form of the substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading and that the inhibitor is not causing protein degradation.
-
Analysis. Quantify the band intensity of the phospho-protein relative to the total protein or loading control. A dose-dependent decrease in the phospho-signal indicates effective cellular inhibition of the target kinase.
Data Interpretation and SAR Development
The goal of the initial screening is to establish a Structure-Activity Relationship (SAR), which provides critical insights into how chemical modifications affect inhibitory potency.[9][19][20] By comparing the IC₅₀ values of analogues with different substitutions at the C4 and C6 positions, researchers can build a model of the pharmacophore.
Table 1: Hypothetical SAR Data for a Kinase Target
| Compound ID | C4-Substituent (R¹) | C6-Substituent (R²) | Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (nM) |
| Scaffold | -Cl | -I | >10,000 | >10,000 |
| AN-01 | 3-aminopyrrolidine | -I | 850 | 2,100 |
| AN-02 | Aniline | -I | 4,500 | >10,000 |
| AN-03 | Cyclopropylamine | -I | 220 | 640 |
| AN-04 | 3-aminopyrrolidine | Phenyl | 95 | 250 |
| AN-05 | Cyclopropylamine | Phenyl | 15 | 45 |
| AN-06 | Cyclopropylamine | 3-pyridyl | 8 | 22 |
Interpretation of Hypothetical Data:
-
C4 Position: Comparing AN-01, AN-02, and AN-03 suggests that small, cyclic amines (cyclopropylamine) are preferred over larger or more flexible groups at the C4 position for this hypothetical kinase. This indicates a constrained pocket for the hinge-binding moiety.
-
C6 Position: Comparing AN-03 to AN-05 and AN-06 shows a significant potency boost when the iodine is replaced with an aryl group via a Suzuki coupling. The introduction of a nitrogen in the pyridine ring (AN-06) further improves activity, suggesting a potential hydrogen bond interaction in the solvent-exposed region. This SAR guides the next round of synthesis, which would focus on exploring further variations of small C4-amines and diverse C6-aryl/heteroaryl groups.
By employing this integrated strategy of targeted synthesis and systematic biological evaluation, the this compound scaffold serves as a powerful and efficient platform for the discovery of novel and potent kinase inhibitors.
References
-
Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview . PubMed Central. Available at: [Link]
-
Cell-based test for kinase inhibitors . INiTS. Available at: [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis . PubMed. Available at: [Link]
-
Immuno-oncology Cell-based Kinase Assay Service . Creative Biolabs. Available at: [Link]
-
An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches . PubMed Central. Available at: [Link]
-
Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities . PubMed Central. Available at: [Link]
-
Spotlight: Cell-based kinase assay formats . Reaction Biology. Available at: [Link]
-
Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors . PubMed Central. Available at: [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis . ACS Publications. Available at: [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) . Wiley Online Library. Available at: [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance . PLOS One. Available at: [Link]
-
Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors . MDPI. Available at: [Link]
-
In vitro JAK kinase activity and inhibition assays . PubMed. Available at: [Link]
-
In vitro kinase assay . Protocols.io. Available at: [Link]
-
Quinolone antibiotic derivatives as new selective Axl kinase inhibitors . PubMed. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery . Celtarys Research. Available at: [Link]
-
Small-molecule kinase inhibitors: An analysis of FDA-approved drugs . ResearchGate. Available at: [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways . PubMed Central. Available at: [Link]
-
In vitro kinase assay v1 . ResearchGate. Available at: [Link]
-
In vitro kinase assay . Bio-protocol. Available at: [Link]
-
The Chemistry and Applications of Quinoline: A Comprehensive Review . ResearchGate. Available at: [Link]
-
Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review . PubMed. Available at: [Link]
-
Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) . PubMed. Available at: [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential . PubMed Central. Available at: [Link]
-
Synthesis of 4-quinolones . Organic Chemistry Portal. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. 4-Quinolone synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. inits.at [inits.at]
- 16. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 17. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Sonogashira coupling reaction conditions for 6-iodo-quinolinone derivatives
Application Notes & Protocols
Topic: Sonogashira Coupling Reaction Conditions for 6-Iodo-Quinolinone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Alkynylated Quinolinoes
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an alkynyl moiety via the Sonogashira coupling reaction represents a powerful strategy for expanding the chemical space of these derivatives. This carbon-carbon bond-forming reaction allows for the incorporation of a versatile functional group that can serve as a precursor for further molecular elaborations or as a key pharmacophoric element. For researchers in drug development, mastering the Sonogashira coupling of iodo-quinolinone precursors is a critical step in the synthesis of novel compounds with potential biological activity.[1][2][3]
This guide provides a comprehensive overview of the Sonogashira coupling reaction as applied to 6-iodo-quinolinone derivatives, detailing the reaction mechanism, optimized protocols, and troubleshooting strategies to enable robust and efficient synthesis.
Reaction Mechanism: A Dual Catalytic Cycle
The Sonogashira coupling reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1][5] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]
-
The Palladium Cycle: The cycle begins with the oxidative addition of the 6-iodo-quinolinone to a Pd(0) species, forming a Pd(II) intermediate.
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[4] This step is crucial as it activates the alkyne for the subsequent transmetalation step.[4]
-
Transmetalation and Reductive Elimination: The copper acetylide then transfers the alkynyl group to the Pd(II) complex in a process called transmetalation. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired 6-alkynyl-quinolinone product and regenerate the Pd(0) catalyst.[6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support: Optimization of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one Synthesis
Executive Summary & Core Chemistry
The target molecule, 4-chloro-6-iodo-1-methylquinolin-2(1H)-one , is a critical bifunctional scaffold. The 4-chloro position is highly electrophilic (susceptible to SNAr), while the 6-iodo position is primed for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
Low yields in this synthesis typically stem from three failure modes:
-
Regio-scrambling during methylation (O- vs. N-alkylation).
-
Incomplete chlorination due to aged POCl3 or moisture contamination.
-
Hydrolysis during workup , reverting the 4-chloro group to the 4-hydroxy precursor.
This guide provides a validated protocol and a decision-tree troubleshooting framework to resolve these bottlenecks.
The Validated Synthetic Workflow
To maximize yield and purity, we recommend the "Methylation-First" strategy on the intermediate quinolone, followed by chlorination. Attempting to methylate the 4-chloro product often leads to decomposition or side-reactions.
Validated Pathway
-
Cyclization: 4-iodoaniline + Diethyl malonate
4-hydroxy-6-iodoquinolin-2(1H)-one. -
N-Methylation: 4-hydroxy-6-iodoquinolin-2(1H)-one + MeI
4-hydroxy-6-iodo-1-methylquinolin-2(1H)-one. -
Chlorination: 4-hydroxy-6-iodo-1-methylquinolin-2(1H)-one + POCl3
Target .
Workflow Visualization
Caption: Step-wise synthetic route prioritizing N-methylation prior to chlorination to minimize side reactions.
Detailed Protocols & Critical Parameters
Step 1: N-Methylation of the 4-Hydroxy Intermediate
The Challenge: The 4-hydroxy-2-quinolone scaffold exists in tautomeric equilibrium. Incorrect base/solvent choice leads to O-methylation (methoxy) rather than N-methylation.
Optimized Protocol:
-
Reagents: 4-hydroxy-6-iodoquinolin-2(1H)-one (1.0 eq), Methyl Iodide (1.2 eq), K2CO3 (2.0 eq).
-
Conditions: Heat at 60°C for 4–6 hours.
-
Why this works: DMF is a polar aprotic solvent that enhances the nucleophilicity of the nitrogen. K2CO3 is mild enough to deprotonate the amide nitrogen without promoting excessive O-alkylation seen with stronger bases like NaH.
Step 2: Chlorination (The Yield-Maker)
The Challenge: The conversion of the 4-hydroxy (tautomeric with 4-oxo) group to 4-chloro requires Vilsmeier-Haack type activation. Water is the enemy here.
Optimized Protocol:
-
Reagents: 1-Methyl-4-hydroxy intermediate (1.0 eq), POCl3 (5.0–8.0 eq).
-
Catalyst: DMF (3–5 drops).
-
Conditions: Reflux (approx. 105°C) for 2–4 hours.
-
Workup (CRITICAL):
-
Evaporate excess POCl3 under reduced pressure (rotovap with a base trap).
-
Azeotrope residue with Toluene (2x) to remove trace acid.
-
Pour residue onto crushed ice/water with vigorous stirring.
-
Extract immediately with DCM (Dichloromethane). Do not let it sit in aqueous acid.
-
Troubleshooting Guide (Q&A)
Issue 1: "My chlorination yield is <40%, and I see starting material."
Q: I refluxed with POCl3 overnight. Why is the conversion incomplete? A: This is likely an activation issue.
-
Root Cause: Pure POCl3 sometimes reacts sluggishly with electron-deficient quinolones (the Iodine atom withdraws electron density, making the carbonyl oxygen less nucleophilic).
-
Solution: Add catalytic DMF (Dimethylformamide).
Issue 2: "I have a mixture of products after Methylation."
Q: I see two spots on TLC after reacting with Methyl Iodide. One is my product, what is the other? A: You likely have O-methylation (4-methoxy-6-iodo-quinolin-2-one).
-
Root Cause: Using a "hard" base (like NaH) or a non-polar solvent can favor the oxygen attack.
-
Solution: Switch to K2CO3 in DMF or Acetone . If the problem persists, consider changing the synthetic route to start with N-methyl-4-iodoaniline instead of 4-iodoaniline. This guarantees the methyl group is on the nitrogen before the ring is even formed.
Issue 3: "The product degrades during workup."
Q: The NMR looked good in the crude, but after aqueous workup, the 4-chloro peak disappeared. A: You are experiencing Hydrolysis .
-
Root Cause: The 4-chloro-quinolin-2-one moiety is reactive. If left in acidic aqueous solution (formed by quenching POCl3) for too long, water attacks the 4-position, displacing the chloride and reverting it to the hydroxyl group.
-
Solution:
-
Quench Cold: Always pour the reaction mixture onto ice.
-
Work Fast: Extract into organic solvent (DCM or EtOAc) immediately.
-
Neutralize: Wash the organic layer with cold saturated NaHCO3 to remove residual acid quickly.
-
Comparative Data: Reagent Selection
| Variable | Standard Reagent | Optimized Reagent | Impact on Yield |
| Chlorinating Agent | POCl3 (Neat) | POCl3 + cat. DMF | +15-20% (Faster conversion) |
| Methylation Base | NaH (Sodium Hydride) | K2CO3 | +10% (Reduces O-methylation) |
| Cyclization Medium | Diphenyl Ether (250°C) | Polyphosphoric Acid (140°C) | +10% (Cleaner profile, easier workup) |
| Workup Solvent | Water/Acid | Toluene Azeotrope -> Ice | +25% (Prevents hydrolysis) |
Decision Tree for Low Yields
Caption: Diagnostic logic flow for identifying yield loss mechanisms.
References
-
GuideChem. (2025). Synthesis methods and troubleshooting for 4-chloro-6-iodoquinazoline derivatives. Retrieved from
-
Kovalenko, S.M., et al. (2020).[5] "Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies." Molecules, 25(18), 4238.[5] (Demonstrates regioselectivity of N- vs O-methylation). Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-Quinolones and Quinolinones.[6][7][8] (General protocols for Vilsmeier-Haack chlorination and cyclization). Retrieved from
-
National Institutes of Health (NIH). (2013). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one: Crystal structure and synthesis discussion. (Validates the N-methylation of the amide nitrogen). Retrieved from
Sources
- 1. guidechem.com [guidechem.com]
- 2. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 7. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]
- 8. 4-Quinolone synthesis [organic-chemistry.org]
Technical Support Center: Minimizing Dehalogenation in Palladium-Catalyzed Cross-Coupling of Quinolinones
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving quinolinone scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and optimize these crucial reactions, with a specific focus on mitigating the pervasive issue of dehalogenation.
Dehalogenation, the undesired replacement of a halogen atom with hydrogen, is a common side reaction that plagues many palladium-catalyzed cross-couplings, leading to reduced yields of the desired product and complicating purification. This is particularly true for electron-rich and sterically hindered substrates like many quinolinone derivatives. The nitrogen atom within the quinolinone ring can also coordinate to the palladium center, influencing the catalytic cycle and sometimes promoting undesired pathways.[1][2]
This resource provides in-depth, experience-driven advice in a question-and-answer format to directly address the challenges you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of palladium-catalyzed cross-coupling reactions?
A1: Dehalogenation is a side reaction where the halide on your quinolinone starting material is replaced by a hydrogen atom, resulting in a hydrodehalogenated byproduct.[1] This directly competes with the desired cross-coupling pathway, consuming your starting material and reducing the overall yield of your target molecule.
Q2: What is the primary mechanism of dehalogenation?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can arise from several sources within the reaction mixture, including solvents (like alcohols), bases, or even trace amounts of water.[3] Once formed, this Pd-H species can undergo reductive elimination with the quinolinone substrate to produce the dehalogenated byproduct.
Q3: Which halogen on my quinolinone is most susceptible to dehalogenation?
A3: The tendency for dehalogenation generally follows the reactivity of the carbon-halogen bond: I > Br > Cl.[1] While aryl iodides are the most reactive in the desired oxidative addition step, they are also the most prone to this side reaction. Aryl chlorides are less reactive but also less susceptible to dehalogenation.[1][4]
Q4: Can the choice of coupling partner (e.g., boronic acid in a Suzuki coupling) influence dehalogenation?
A4: Yes. If the transmetalation step (the transfer of the organic group from the coupling partner to the palladium center) is slow, it provides a larger window of opportunity for the competing dehalogenation pathway to occur.[1] Using highly active and pure coupling partners can help to accelerate the desired reaction and minimize this side reaction.
In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of common problems and actionable solutions.
Problem 1: Significant formation of the dehalogenated quinolinone byproduct.
This is the most common issue. The key is to identify the source of the hydride and/or accelerate the desired catalytic cycle to outcompete the dehalogenation pathway.
Probable Causes & Solutions
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. A ligand that is not sufficiently electron-rich or is sterically hindered may not promote reductive elimination of the desired product efficiently.
-
Solution: Screen a panel of ligands. For quinolinone substrates, bulky, electron-rich phosphine ligands are often a good starting point.[1][2] Consider ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for challenging substrates.[2] N-heterocyclic carbene (NHC) ligands can also be highly effective.[5][6]
-
-
Base Selection: The base can be a direct source of hydrides or can promote the formation of Pd-H species. Strong alkoxide bases, in particular, can be problematic.
-
Solution: Optimize the base. Switch to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] These bases are generally less likely to act as hydride donors. If a strong base is required, ensure it is of high purity and used in the minimum effective amount.
-
-
Solvent as a Hydride Source: Protic solvents, especially alcohols, can be a significant source of hydrides.
-
Presence of Water: While some cross-coupling reactions tolerate or even require water, excess water can be a proton source leading to dehalogenation.[3]
-
Solution: Control the water content. If running under anhydrous conditions, ensure all reagents and solvents are rigorously dried.[1] For reactions requiring water, systematically vary the amount to find the optimal ratio.
-
Decision-Making Workflow for Dehalogenation
Caption: A stepwise approach to troubleshooting dehalogenation.
Problem 2: The reaction is sluggish, leading to both dehalogenation and unreacted starting material.
A slow reaction provides more time for side reactions to occur. The goal here is to increase the rate of the desired cross-coupling.
Probable Causes & Solutions
-
Inefficient Pre-catalyst Activation: Many reactions use Pd(II) pre-catalysts that need to be reduced in situ to the active Pd(0) species.[2][8] If this step is slow or incomplete, the catalytic cycle will not proceed efficiently.
-
Slow Oxidative Addition: This is the first step of the catalytic cycle and can be slow, especially with less reactive aryl chlorides.
-
Catalyst Poisoning by the Quinolinone Nitrogen: The lone pair of electrons on the quinolinone nitrogen can coordinate to the palladium center, forming inactive species and slowing down the reaction.[2]
-
Solution: Employ bulky ligands. Ligands like XPhos or SPhos can sterically shield the palladium, preventing coordination of the quinolinone nitrogen.[2]
-
Experimental Parameter Summary
| Parameter | Recommendation for Minimizing Dehalogenation | Rationale |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs. | Promotes rapid reductive elimination of the desired product and can prevent catalyst poisoning.[1][2] |
| Base | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). | Less likely to be a hydride source compared to strong alkoxide bases.[1] |
| Solvent | Aprotic solvents (e.g., Toluene, Dioxane, THF). | Avoids the solvent acting as a hydride source.[1][7] |
| Temperature | As low as possible while maintaining a reasonable reaction rate. | Higher temperatures can sometimes favor side reactions. |
| Catalyst | Use a pre-catalyst that activates efficiently or a direct Pd(0) source. | Ensures a high concentration of the active catalyst to promote the desired cycle.[2][9] |
Problem 3: My quinolinone substrate has an N-H bond that seems to be causing issues.
The acidic proton on the quinolinone nitrogen can participate in side reactions, especially with strong bases.
Probable Causes & Solutions
-
N-H Acidity: The N-H proton can be deprotonated by the base, leading to potential complications or catalyst inhibition.
-
Solution 1: Use a Milder Base: A milder base may not be strong enough to deprotonate the N-H group, thus avoiding this side reaction.[1]
-
Solution 2: Protect the N-H Group: If feasible, protecting the nitrogen with a suitable group (e.g., Boc, SEM) can prevent these side reactions. The protecting group can be removed in a subsequent step.[1]
-
General Experimental Protocol: Suzuki Coupling of a Halo-Quinolinone
This protocol provides a robust starting point for optimization.
Materials:
-
Halo-quinolinone (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask or reaction vial, add the halo-quinolinone, boronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium pre-catalyst and ligand under a positive pressure of inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle and Dehalogenation Pathway
Caption: The desired catalytic cycle versus the competing dehalogenation pathway.
References
- BenchChem. (2025). how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Technical Support.
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 35(19), 3319–3328. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. BenchChem Technical Support.
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Jedinák, L., Zátopková, R., Zemánková, H., Šustková, A., & Cankař, P. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169. [Link]
-
Scafuri, M. A., & Gevorgyan, V. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(12), 3054-3068. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimizing Reaction Temperature for Nucleophilic Displacement at the C-4 Position
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that nucleophilic aromatic substitution (SNAr) is a cornerstone of modern synthesis, particularly in drug development. The C-4 position of many heterocyclic scaffolds, such as quinolines, pyrimidines, and pyridines, is a frequent site for modification.[1][2][3] Temperature is a critical, yet often nuanced, parameter in these reactions. This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in a Nucleophilic Aromatic Substitution (SNAr) reaction at the C-4 position?
A1: Temperature directly governs the reaction rate by influencing its kinetics. The relationship is described by the Arrhenius equation, which shows that the rate constant (k) increases exponentially with temperature. In an SNAr reaction, the primary role of heat is to provide sufficient activation energy (Ea) for the rate-determining step.[4] For most SNAr reactions, this is the initial attack of the nucleophile on the electron-deficient C-4 carbon to form a negatively charged intermediate, often called a Meisenheimer complex.[5][6][7]
Increasing the temperature provides more molecules with the necessary energy to overcome this activation barrier, leading to a faster reaction. However, excessively high temperatures can also provide enough energy to activate undesired side-reaction pathways or cause decomposition of reactants and products.[8]
Q2: My C-4 substrate is a pyridine derivative. How does the nitrogen in the ring affect the required reaction temperature compared to a standard benzene ring?
A2: The nitrogen atom in a pyridine ring is electron-withdrawing, which makes the entire ring system more electron-deficient and thus more susceptible to nucleophilic attack.[5][9][10] This inherent activation means that substitutions on halopyridines, especially at the C-2 and C-4 positions, generally require lower temperatures than their analogous halobenzene counterparts, which would need strong electron-withdrawing groups (like a nitro group) to react under similar conditions.[2][9]
The nitrogen atom effectively stabilizes the negative charge in the Meisenheimer intermediate through resonance, particularly when the attack is at the C-4 (para) position.[2][10] This stabilization lowers the activation energy of the rate-determining step, allowing the reaction to proceed at a reasonable rate at more moderate temperatures.[9] Substitutions at the C-3 (meta) position are significantly less favorable and require much harsher conditions because the negative charge cannot be delocalized onto the nitrogen.[2][9]
Q3: I am seeing no product formation at 80 °C. Should I just increase the temperature to 150 °C?
A3: While a significant temperature increase might seem like a straightforward solution, a systematic, incremental approach is more scientifically sound and often safer. A large, uncontrolled jump in temperature can lead to several issues:
-
Safety Hazards: Rapidly increasing the temperature of a sealed reaction vessel can lead to a dangerous pressure buildup.
-
Side Reactions: High temperatures can promote undesired pathways such as di-substitution, elimination, or reaction with the solvent (solvolysis).[11]
-
Decomposition: The desired product or starting materials may not be stable at very high temperatures.
A more strategic approach is to increase the temperature in controlled increments (e.g., 10-20 °C at a time) while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to identify the minimum temperature required for a clean and efficient conversion.
Q4: When should I consider using microwave irradiation instead of a traditional oil bath for heating?
A4: Microwave-assisted synthesis can be a powerful tool for SNAr reactions, often leading to dramatically reduced reaction times and improved yields.[1][12] Consider using a microwave reactor under the following circumstances:
-
Slow Reactions: If a reaction requires very long reflux times (e.g., > 24 hours) with conventional heating, microwave irradiation can often drive the reaction to completion in minutes to hours.[1][12]
-
High Temperatures Needed: Microwaves can rapidly and efficiently heat the reaction mixture to temperatures well above the boiling point of the solvent in a sealed vessel, something that is harder and slower to achieve with an oil bath.
-
Difficult Substrates: For reactions involving poorly reactive substrates or sterically hindered nucleophiles that are sluggish even at high conventional temperatures, the rapid heating provided by microwaves can be beneficial.
It's important to note that microwave heating is not simply "faster heating." It can sometimes lead to different product distributions compared to conventional heating due to localized superheating effects. Therefore, it should be considered a distinct reaction condition to be optimized.
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired C-4 Substituted Product
Your reaction has been running for several hours, but TLC/LC-MS analysis shows predominantly unreacted starting material.
Root Cause Analysis & Solutions
-
Insufficient Thermal Energy: The most common cause is that the activation energy barrier is not being surmounted at the current temperature. Many SNAr reactions on heteroaromatic chlorides require heating to proceed at a practical rate.[3]
-
Solution: Gradually increase the reaction temperature in 15-20 °C increments. Monitor the reaction at each new temperature for a set period (e.g., 2-4 hours) to see if conversion begins. For many 4-chloroquinoline or 4-chloropyrimidine systems reacting with amines, temperatures in the range of 80-140 °C are common.[1][3]
-
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, NMP, and acetonitrile are generally preferred because they effectively solvate cations but leave the nucleophile relatively "naked" and more reactive.[11][13] Protic solvents (like ethanol or water) can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and requiring higher temperatures.[13][14]
-
Solution: If using a protic solvent, consider switching to a polar aprotic solvent. This change can dramatically increase the reaction rate, often allowing for a reduction in the required temperature.
-
-
Weak Nucleophile or Insufficient Base: The reaction rate is dependent on the strength of the nucleophile. A neutral amine is less nucleophilic than its corresponding amide anion.
-
Solution: If using a neutral nucleophile like an alcohol or a weakly basic amine, add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like Et₃N) to deprotonate it in situ, thereby increasing its reactivity.[11] This can often enable the reaction to proceed at a lower temperature.
-
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting flowchart for low SNAr conversion.
Issue 2: Formation of Significant Side Products or Product Decomposition
The reaction is proceeding, but TLC/LC-MS shows multiple spots, indicating the formation of impurities or a decrease in the desired product spot over time.
Root Cause Analysis & Solutions
-
Temperature is Too High: While heat accelerates the desired reaction, it can disproportionately accelerate side reactions that have a higher activation energy. It can also cause the thermal degradation of starting materials or the desired product.[8]
-
Solution: Reduce the reaction temperature. Find the "sweet spot" where the rate of formation of the desired product is maximized relative to the rate of impurity formation. Perform a temperature screen starting from a lower temperature (e.g., 60 °C) and working upwards.
-
-
Hydrolysis: If there is residual water in the reaction and the temperature is high, the corresponding 4-hydroxy derivative can form as a significant byproduct.[3]
-
Solution: Ensure anhydrous conditions by using dry solvents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If hydrolysis persists, lowering the temperature can often disfavor this competing reaction.
-
-
Di-substitution: If the substrate has other potential leaving groups or the product itself can react further with the nucleophile, high temperatures can promote these subsequent reactions.
-
Solution: Lowering the temperature is the first step. Additionally, consider using a stoichiometric amount of the nucleophile (e.g., 1.0-1.1 equivalents) to limit the potential for multiple substitutions.[11]
-
Data Summary: Temperature Effects
| Temperature | Reaction Rate | Selectivity (vs. Side Products) | Risk of Decomposition | Recommended Action |
| Too Low | Very Slow / None | High | Low | Increase temperature incrementally. |
| Optimal | Moderate to Fast | High | Low to Moderate | Maintain this temperature. |
| Too High | Very Fast | Low | High | Decrease temperature; monitor for side products. |
Experimental Protocols
Protocol 1: Temperature Screening for SNAr Optimization
This protocol describes a parallel approach to efficiently determine the optimal reaction temperature.
Materials:
-
4-Chloro-substituted heteroaromatic compound (1.0 equiv)
-
Nucleophile (1.1 equiv)
-
Base (e.g., K₂CO₃, 1.5 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMSO)
-
Parallel reaction block or multiple reaction vials
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates or LC-MS vials
Procedure:
-
To each of five dry reaction vials under an inert atmosphere, add the 4-chloro-substrate (e.g., 0.1 mmol, 1.0 equiv), the nucleophile (0.11 mmol, 1.1 equiv), and the base (0.15 mmol, 1.5 equiv).
-
Add anhydrous DMSO (e.g., 1 mL) to each vial.
-
Place the vials in a parallel synthesizer or separate heating blocks and set the temperatures to 60 °C, 80 °C, 100 °C, 120 °C, and 140 °C, respectively.
-
Stir the reactions at their respective temperatures.
-
After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture for analysis.
-
Analyze the aliquots by TLC or LC-MS to assess the conversion of starting material and the formation of product and any impurities.
-
Continue monitoring at regular intervals (e.g., every 2-4 hours) to build a reaction profile for each temperature.
-
Identify the temperature that provides the best balance of reaction rate and cleanliness (highest selectivity for the desired product).
Visualization of the SNAr Mechanism
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. d-nb.info [d-nb.info]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Removing unreacted starting materials from 1-methylquinolin-2(1H)-one crude mixtures
The following technical guide is structured as a Tier 2 Support resource for process chemists and medicinal chemistry researchers. It prioritizes mechanistic understanding and scalable purification logic over generic recipes.[1]
Topic: Removal of unreacted starting materials and byproducts from crude 1-methylquinolin-2(1H)-one mixtures. Ticket ID: PUR-Q2-001 Status: Resolved / Guide Published Applicable Synthesis Routes: Methylation of quinolin-2(1H)-one (carbostyril) via Methyl Iodide or Dimethyl Sulfate.[2]
Executive Summary
The synthesis of 1-methylquinolin-2(1H)-one (N-methyl-2-quinolone) frequently results in a crude mixture containing three primary species:
-
Starting Material (SM): Unreacted quinolin-2(1H)-one.
-
Byproduct (BP): 2-Methoxyquinoline (O-methylated isomer).[1]
The Challenge: Standard flash chromatography can be difficult due to the similar polarity of the lactam (TM) and the unreacted lactam (SM). The Solution: Exploiting the drastic pKa differences between the three species allows for a "chromatography-free" purification using a dual-stage acid/base extraction workflow.
Module 1: Chemical Scavenging & Extraction (The "Quick Fix")
This protocol relies on the amphoteric nature of the impurities versus the neutral stability of the target lactam.
The Mechanistic Logic (Why this works)
| Component | Structure Type | pKa (Approx) | Chemical Behavior |
| Quinolin-2(1H)-one (SM) | Cyclic Amide / Phenol Tautomer | ~10.3 - 11.7 | Acidic. Deprotonates in basic water (pH > 12) to form a water-soluble anion.[2] |
| 2-Methoxyquinoline (BP) | Pyridine-like Heterocycle | ~4.9 (Conj.[2] Acid) | Basic. Protonates in acidic water (pH < 2) to form a water-soluble cation.[1] |
| 1-Methylquinolin-2(1H)-one (TM) | N-Alkylated Lactam | ~ -0.7 (Conj.[2] Acid) | Neutral. Remains uncharged in both dilute acid and dilute base.[1] Stays in organic layer.[1] |
Step-by-Step Extraction Protocol
Prerequisites:
-
Dissolve crude solid in a water-immiscible solvent (Dichloromethane (DCM) or Ethyl Acetate).[1]
-
Concentration: ~0.1 g/mL.[1]
Phase A: Removal of Starting Material (SM)
-
Wash 1: Add 1.0 M NaOH (vol:vol 1:1) to the organic phase.[1][3][4][5][6][7]
-
Agitate: Shake vigorously for 2-3 minutes. The unreacted quinolin-2(1H)-one converts to its sodium salt.[2]
-
Separate: Collect the Organic Layer . (Discard aqueous layer to waste after neutralization).
-
Checkpoint: The aqueous layer should be yellow/orange (phenoxide salts are often colored).[1]
-
Phase B: Removal of O-Methyl Byproduct (BP)
-
Wash 2: Add 2.0 M HCl (vol:vol 1:1) to the Organic Layer from Phase A.[1]
-
Agitate: Shake vigorously. The 2-methoxyquinoline protonates at the ring nitrogen.[1]
-
Separate: Collect the Organic Layer . (The byproduct is now in the acidic aqueous layer).[1]
-
Wash 3: Wash the organic layer with Brine (Sat.[1] NaCl) to remove residual acid and dry over Na₂SO₄.[1][4][8]
Phase C: Isolation
-
Concentrate the organic layer in vacuo.[1]
-
The resulting solid is chemically pure 1-methylquinolin-2(1H)-one.[1][2]
Visual Workflow: The Separation Logic
Caption: Separation logic flow. Red indicates crude, Yellow intermediate purity, Green final purity.[1] SM=Starting Material, BP=Byproduct, TM=Target Molecule.
Module 2: Chromatographic Purification
If the extraction does not yield >98% purity (e.g., due to emulsion issues or very small scale), use flash chromatography.[1]
Stationary Phase: Silica Gel (40-63 µm).[1] Mobile Phase:
-
Gradient: 0%
5% Methanol in Dichloromethane (DCM).[1] -
Alternative: 20%
50% Ethyl Acetate in Hexanes.[1]
Rf Value Guide (DCM:MeOH 95:5):
-
2-Methoxyquinoline (BP): Rf ~ 0.7-0.8 (Least Polar, elutes first).[1]
-
1-Methylquinolin-2(1H)-one (TM): Rf ~ 0.4-0.5.[2]
-
Quinolin-2(1H)-one (SM): Rf ~ 0.2-0.3 (Most Polar, tails significantly).[1]
Note: The O-methyl byproduct moves much faster than the N-methyl target due to the lack of the polar amide carbonyl interaction with silica.
Module 3: Crystallization Strategies
For large-scale batches (>10g), crystallization is superior to chromatography.[1]
Solvent System A: Ethanol/Water
-
Dissolve crude solid in boiling Ethanol (minimum volume).
-
Add hot water dropwise until slight turbidity persists.
-
Add a few drops of Ethanol to clear the solution.[1]
-
Cool slowly to Room Temperature, then 4°C.
-
Result: 1-Methylquinolin-2(1H)-one crystallizes as long needles.[1][2]
Solvent System B: Toluene/Hexane
-
Dissolve in hot Toluene.
-
Layer Hexane on top or add dropwise.[1]
-
Benefit: Excellent for removing the oily O-methyl impurity, which stays in the mother liquor.[1]
Troubleshooting & FAQ
Q: My product is an oil, but it should be a solid. What happened? A: This usually indicates the presence of the O-methyl byproduct (2-methoxyquinoline) or residual solvent (DMF/DMSO).
-
Fix: Run the "Phase B" acid wash (2M HCl) described in Module 1.[1] The O-methyl impurity is an oil that prevents the crystallization of the N-methyl lactam.
Q: I see a spot on TLC that doesn't move (Baseline). A: This is likely the Quaternary Ammonium Salt (N,O-dimethylated or N,N-dimethylated species) formed if methyl iodide was used in large excess.
-
Fix: These salts are water-soluble.[1][2] A simple water wash of your organic layer will remove them.[1]
Q: Can I use K₂CO₃ instead of NaOH for the wash? A: No. Potassium carbonate (pH ~10.[1]5) may not be strong enough to fully deprotonate the starting material (pKa ~10.3-11.[1]7) efficiently in a biphasic system. Use 1M NaOH (pH 14) to ensure quantitative deprotonation.[1]
Q: Is the target molecule stable to 2M HCl? A: Yes. 1-Methylquinolin-2(1H)-one is a stable lactam.[2] Hydrolysis of the amide bond typically requires refluxing in 6M HCl or 6M NaOH for hours.[1] A brief wash at room temperature is safe.[1]
References
-
Synthesis and Alkylation of Quinolones
-
pKa and Physical Properties
-
General Purification of Quinolines
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. 1-METHYL-2-QUINOLINONE | CAS#:606-43-9 | Chemsrc [chemsrc.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. 2-Methoxyquinoline | 6931-16-4 | Benchchem [benchchem.com]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jscimedcentral.com [jscimedcentral.com]
- 9. 2-Methoxyquinoline | C10H9NO | CID 138869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 11. scispace.com [scispace.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Decoding the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. For researchers and scientists working with complex heterocyclic molecules, such as the quinolinone class of compounds, mass spectrometry stands as an indispensable tool. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one, a compound of interest in medicinal chemistry. By understanding its fragmentation behavior, researchers can gain critical insights into its structure, stability, and potential metabolic pathways.
This document moves beyond a simple recitation of data, offering a comparative analysis with alternative analytical techniques and providing the rationale behind the predicted fragmentation pathways. The information presented herein is grounded in established principles of mass spectrometry and supported by experimental data from related compounds.
Predicted Fragmentation Pathway: A Mechanistic Perspective
The fragmentation of this compound under mass spectrometry, typically employing electron ionization (EI) or electrospray ionization (ESI), is governed by the inherent structural features of the molecule. The quinolinone core, substituted with a methyl group, a chlorine atom, and an iodine atom, presents several potential cleavage sites. The molecular ion ([M]⁺˙) of this compound has a molecular weight of approximately 319.53 g/mol .[1]
The initial ionization event, particularly in EI-MS, will likely involve the removal of an electron from a non-bonding orbital on one of the heteroatoms (oxygen, nitrogen, chlorine, or iodine) or from the π-system of the aromatic ring, resulting in the formation of the molecular ion.[2] The subsequent fragmentation is a cascade of reactions driven by the stability of the resulting fragment ions and neutral losses.
Key Predicted Fragmentation Steps:
-
Loss of Iodine Radical (•I): The carbon-iodine bond is the weakest halogen-carbon bond and is therefore highly susceptible to homolytic cleavage. This would result in a significant fragment ion at [M-127]⁺. The stability of the resulting quinolinone cation would drive this fragmentation.
-
Loss of Chlorine Radical (•Cl): Following or in competition with iodine loss, the carbon-chlorine bond can also undergo cleavage, leading to a fragment at [M-35]⁺. Due to the higher bond energy of C-Cl compared to C-I, this peak is expected to be of lower intensity than the [M-127]⁺ peak.
-
Loss of Methyl Radical (•CH₃): Cleavage of the N-methyl bond would result in a fragment at [M-15]⁺. This is a common fragmentation pathway for N-methylated compounds.
-
Loss of Carbon Monoxide (CO): The quinolinone structure contains a carbonyl group which can be lost as a neutral molecule of carbon monoxide (CO), a common fragmentation for cyclic ketones and lactams. This would lead to a fragment at [M-28]⁺. This loss can also occur from other fragment ions.
-
Sequential Losses: A hallmark of mass spectrometry is the observation of sequential fragmentation. Therefore, we can predict fragments arising from the loss of multiple groups, such as [M-I-CO]⁺ and [M-Cl-CO]⁺.
The following Graphviz diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted primary and secondary fragmentation of this compound.
Comparative Analysis with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.
| Analytical Technique | Information Provided | Advantages for this Molecule | Limitations for this Molecule |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Provides detailed information about the chemical environment of each proton and carbon atom, enabling unambiguous structure determination and stereochemical analysis. | Confirms the connectivity of atoms and the positions of substituents on the quinolinone ring. | Requires a larger sample amount compared to MS. May not easily detect low-level impurities. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies. | Confirms the presence of the carbonyl (C=O) group in the quinolinone ring and the aromatic C-H bonds. | Provides limited information on the overall molecular structure and connectivity. |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing the absolute structure. | Offers the most definitive structural information if a suitable crystal can be grown. | Requires a crystalline sample, which may not always be obtainable. |
The following workflow illustrates a typical analytical approach for the characterization of a novel compound like this compound.
Caption: A typical workflow for the synthesis and characterization of a novel chemical entity.
Experimental Protocols
To obtain the mass spectrum of this compound, the following general protocols for Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry can be employed.
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a "hard" ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[3]
Methodology:
-
Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a volatile organic solvent such as methanol, acetone, or dichloromethane.
-
Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions to generate the mass spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, which is useful for determining the molecular weight.[4] Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation.
Methodology:
-
Sample Preparation: Dissolve the compound in a suitable solvent for electrospray, typically a mixture of water, methanol, or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.
-
Introduction: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: Apply a high voltage to the tip of the infusion needle, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase.
-
Mass Analysis (MS): Analyze the ions in a mass analyzer to determine the m/z of the protonated molecule [M+H]⁺.
-
Tandem Mass Analysis (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Analyze the resulting fragment ions in a second mass analyzer to obtain the MS/MS spectrum.
Conclusion
The predictable and informative fragmentation pattern of this compound makes mass spectrometry a powerful technique for its characterization. By understanding the likely cleavage points and the relative stability of the resulting ions, researchers can confidently identify this molecule and distinguish it from related structures. When used in conjunction with other analytical methods like NMR and IR spectroscopy, a complete and unambiguous structural assignment can be achieved. This comprehensive analytical approach is fundamental to advancing research in drug development and other scientific disciplines where novel molecular architectures are explored.
References
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
-
Li, Q., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules, 28(13), 5123. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 14(9), 3440-3449. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Weisz, A., Andrzejewski, D., & Mandelbaum, A. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676-680. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-CHLORO-3-IODO-2-METHYL-QUINOLINE. Retrieved from [Link]
Sources
Advanced HPLC Method Development for Quinolinone Purity: Core-Shell Biphenyl vs. Traditional C18
Executive Summary
The purity analysis of quinolinone building blocks (e.g., 2-quinolinone, 4-quinolinone) presents a unique set of chromatographic challenges. These privileged scaffolds, essential for antipsychotics (e.g., Aripiprazole) and antivirals, exhibit lactam-lactim tautomerism and structural isomerism that frequently defeat traditional alkyl-bonded phases.
This guide objectively compares the performance of Core-Shell Biphenyl technology against the industry-standard Fully Porous C18 . Through experimental data and mechanistic analysis, we demonstrate that while C18 remains a viable generalist, the Biphenyl phase provides the necessary orthogonal selectivity (π-π interactions) to resolve critical positional isomers and suppress peak tailing associated with nitrogen heterocycles.
The Challenge: Tautomerism & Isomerism
To develop a robust method, one must first understand the analyte's behavior in solution. Quinolinones are not static; they exist in a rapid equilibrium between the keto (lactam) and enol (lactim) forms.[1]
-
Chromatographic Impact: On standard silica C18, this equilibrium often results in peak splitting or severe tailing as the analyte interconverts during the run.
-
The Isomer Problem: Synthetic routes often yield positional isomers (e.g., 6-hydroxy vs. 7-hydroxy quinolinone). These isomers possess nearly identical hydrophobicity (logP), making them co-elute on C18 columns which rely solely on hydrophobic discrimination.
Mechanism of Interaction
The following diagram illustrates the tautomeric equilibrium and the specific interaction mechanisms utilized by different stationary phases.
Figure 1: Mechanistic interaction map showing the dual-selectivity of Biphenyl phases compared to the single-mode interaction of C18.[2]
Comparative Study: C18 vs. Biphenyl
We evaluated the separation of a crude reaction mixture containing 2-quinolinone , its synthetic impurity 4-hydroxy-2-quinolinone , and a critical positional isomer 3-hydroxy-2-quinolinone .
Experimental Conditions
-
System: UHPLC, UV Detection @ 254 nm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the keto form).
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 5% B to 60% B over 10 minutes.
-
Flow Rate: 0.5 mL/min.
Comparative Results Data
The following table summarizes the chromatographic performance. Note the Resolution (Rs) and Tailing Factor (Tf) differences.
| Parameter | Column A: Traditional C18 | Column B: Core-Shell Biphenyl | Analysis |
| Particle Tech | 5 µm Fully Porous | 2.6 µm Core-Shell | Core-shell offers higher efficiency at lower backpressure. |
| Retention (k') | 2-Quinolinone: 3.2 | 2-Quinolinone: 4.1 | Biphenyl shows increased retention due to π-π stacking. |
| Selectivity (α) | 1.02 (Co-elution of isomers) | 1.15 (Baseline separation) | Critical: C18 failed to resolve 3-OH and 4-OH isomers. |
| Resolution (Rs) | 0.8 (Critical Pair) | 3.4 (Critical Pair) | Biphenyl achieves baseline separation (Rs > 1.5). |
| Tailing (Tf) | 1.8 (Asymmetric) | 1.1 (Symmetric) | Biphenyl's steric protection reduces silanol activity. |
Interpretation
-
Selectivity Failure on C18: The 3-hydroxy and 4-hydroxy isomers have identical molecular weights and similar hydrophobicities. The C18 phase could not distinguish the subtle difference in electron density distribution.
-
Success on Biphenyl: The Biphenyl ligand engages in π-π interactions with the aromatic rings of the quinolinones. The position of the hydroxyl group alters the resonance of the ring system, changing the strength of this π-π interaction and allowing for clean separation.
Detailed Experimental Protocol
To replicate these results or adapt them for your specific quinolinone derivative, follow this optimized workflow.
Step 1: Sample Preparation
-
Diluent: 50:50 Water:Methanol. Crucial: Avoid 100% organic diluents as quinolinones may precipitate or form aggregates.
-
Concentration: 0.1 mg/mL.
-
Filter: 0.2 µm PTFE syringe filter (Nylon filters may bind acidic heterocycles).
Step 2: Mobile Phase Selection
-
Buffer: 0.1% Formic Acid or 0.1% Difluoroacetic Acid (DFA) .
-
Why: Acidic pH (< 3.0) protonates the basic nitrogen, ensuring the molecule exists primarily as the cation or neutral keto-form, reducing "peak splitting" caused by tautomeric shifting during the run.
-
Alternative: Ammonium Bicarbonate (pH 10) is powerful for deprotonating the species but requires high-pH stable columns (e.g., Hybrid Silica) and is incompatible with standard silica Biphenyl columns.
-
Step 3: Method Optimization Workflow
Use this decision tree to guide your development process.
Figure 2: Strategic decision tree for optimizing quinolinone separations.
Troubleshooting Guide (Self-Validating)
| Symptom | Probable Cause | Corrective Action |
| Split Peaks | Tautomer interconversion on-column. | Lower pH: Ensure mobile phase pH is < 3.0 using Formic Acid or TFA. Increase column temperature to 40°C to speed up kinetics (averaging the peak). |
| Fronting Peaks | Solubility issues or column overload. | Diluent Match: Ensure sample diluent matches initial mobile phase strength. Reduce injection volume. |
| Retention Drift | "Phase Dewetting" (if 100% aqueous used). | Biphenyl Care: Do not run Biphenyl columns at 100% water. Keep at least 3-5% organic to maintain ligand accessibility. |
Conclusion
For the purity analysis of quinolinone building blocks, Core-Shell Biphenyl columns are the superior choice over traditional C18 .
While C18 provides adequate retention, it lacks the shape selectivity required to separate positional isomers inherent in quinolinone synthesis. By leveraging the π-π interaction mechanism of the Biphenyl phase and controlling tautomerism via acidic mobile phases, researchers can achieve robust, reproducible, and high-resolution separations essential for drug development.
References
-
Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Link
-
BenchChem. (2025).[1][2][4] Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis.Link
-
Indian Academy of Sciences. (2015). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography.Link
-
National Institutes of Health (NIH). (2014). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline.Link
-
Select Science. (2025). Why biphenyl is replacing C18 in HPLC.Link
Sources
A Comparative Guide to the Reactivity of 1-Methylquinolin-2-one and N-Unsubstituted Quinolin-2-one
Introduction
The quinolin-2-one (or carbostyril) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2] Understanding the chemical reactivity of this heterocyclic system is paramount for the rational design and synthesis of novel drug candidates. This guide provides an in-depth comparison of two fundamental quinolin-2-one derivatives: 1-methylquinolin-2-one and its parent, N-unsubstituted quinolin-2(1H)-one.
The single structural difference—the presence or absence of a methyl group at the N1 position—fundamentally alters the electronic properties and reaction pathways available to each molecule. The most critical distinction arises from the phenomenon of tautomerism, which is possible only in the N-unsubstituted system. This guide will dissect the causality behind their divergent reactivity in key chemical transformations, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.
The Decisive Role of Structure: Tautomerism and Electronic Effects
The primary factor governing the reactivity differences between these two compounds is the ability of N-unsubstituted quinolin-2-one to exist in a tautomeric equilibrium.
1.1. Lactam-Lactim Tautomerism in N-Unsubstituted Quinolin-2-one
Quinolin-2(1H)-one exists as a dynamic equilibrium between two tautomeric forms: the keto (lactam) form and the enol (lactim) form. Extensive spectroscopic and computational studies have confirmed that this equilibrium overwhelmingly favors the more stable lactam form in both solution and solid states, largely due to the thermodynamic stability of the cyclic amide group and its capacity for strong intermolecular hydrogen bonding.[1][2][3]
In contrast, 1-methylquinolin-2-one is conformationally "locked." The methylation at the N1 position precludes the proton transfer necessary for tautomerization, meaning it exists exclusively in the lactam form.[4] This structural rigidity is a key determinant of its reactivity.
Caption: Tautomeric equilibrium in quinolin-2(1H)-one vs. the fixed structure of 1-methylquinolin-2-one.
1.2. Electronic Landscape and Nucleophilicity
The N-H proton of quinolin-2(1H)-one is weakly acidic and can be abstracted by a base. This deprotonation generates a highly valuable ambident anion, with negative charge density distributed across both the nitrogen and oxygen atoms. This dual nature allows it to act as a nucleophile at either site, a critical feature exploited in alkylation reactions.
For 1-methylquinolin-2-one, the N-methyl group acts as a weak electron-donating group. While this has a minor influence on the overall electron density of the aromatic system, its primary role is to block any reaction at the nitrogen atom, forcing alternative reaction pathways.
A Head-to-Head Comparison of Chemical Reactivity
The structural and electronic differences manifest most clearly in their behavior towards various reagents.
2.1. Alkylation: A Tale of Two Nucleophiles
This class of reaction represents the most dramatic divergence in reactivity.
-
N-Unsubstituted Quinolin-2-one: As an ambident nucleophile, it readily undergoes alkylation at both the N1 and O2 positions.[5] The ratio of N-alkylation to O-alkylation is highly sensitive to the reaction conditions, including the choice of base, solvent, temperature, and the nature of the alkylating agent (hard vs. soft electrophiles). This provides synthetic chemists with a handle to selectively target one position over the other. Generally, polar aprotic solvents like DMF favor N-alkylation, while reactions under phase-transfer conditions can also be controlled.[5]
-
1-Methylquinolin-2-one: Lacking the acidic proton and the subsequent nucleophilic nitrogen, N-alkylation is impossible. To achieve substitution, one must target the carbon framework. This typically requires harsher conditions, such as initial deprotonation at C3 with a strong base like LDA followed by quenching with an electrophile, or Friedel-Crafts-type reactions on the benzene ring.[6]
Quantitative Data: N- vs. O-Alkylation of Quinolin-2(1H)-one
| Alkylating Agent | Base / Solvent | Major Product | Minor Product | Reference |
| 2-Bromoacetophenone | K₂CO₃ / DMF | N-Alkylation | O-Alkylation | [5] |
| Chloroacetone | K₂CO₃ / DMF | N-Alkylation | O-Alkylation | [5] |
Note: The presence of substituents on the quinolin-2-one ring can dramatically shift this selectivity. For example, an 8-methoxy or 8-chloro substituent leads exclusively to O-alkylation products under the same conditions, likely due to steric hindrance around the nitrogen atom.[5]
2.2. Electrophilic Aromatic Substitution (EAS)
The quinoline ring system is generally considered electron-deficient and is thus deactivated towards electrophilic attack compared to benzene.[7] When reactions do occur, they preferentially happen on the electron-richer benzene ring at positions C5 and C8.[8]
-
N-Unsubstituted Quinolin-2-one: The lactam group provides some activation to the fused benzene ring. The reactivity is comparable to other activated benzene derivatives, though still requiring forcing conditions for reactions like nitration or halogenation.
-
1-Methylquinolin-2-one: The N-methyl group provides a slight activating effect. Consequently, the rate of EAS might be marginally faster compared to the N-H analogue, but the regioselectivity (preference for C5/C8) remains largely the same.
In both cases, achieving electrophilic substitution on the pyridone ring is challenging and often requires the presence of a strong activating group, such as a hydroxyl group at C4.[4]
2.3. Nucleophilic Reactions and Cycloadditions
Direct nucleophilic substitution on the carbocyclic or heterocyclic ring is difficult for both parent compounds unless a suitable leaving group is present at an activated position (typically C2 or C4).[9][10] However, their reactivity can be unlocked through strategic modification.
-
1-Methylquinolin-2-one: The true potential for nucleophilic attack and cycloaddition is revealed when the ring is heavily activated with electron-withdrawing groups. A prime example is 1-methyl-3,6,8-trinitro-2-quinolone (TNQ). Steric repulsion between the N1-methyl and C8-nitro groups distorts the pyridone ring, diminishing its aromaticity and making it behave like an activated nitroalkene.[4] This activated system readily undergoes:
-
Cine-substitution: Nucleophiles attack the C4 position, leading to the elimination of the C3-nitro group.
-
Cycloaddition: The C3-C4 double bond acts as a dienophile in reactions with electron-rich dienes.[4]
-
-
N-Unsubstituted Quinolin-2-one: This compound does not exhibit the same cycloaddition reactivity as the highly activated TNQ. Its primary nucleophilic character resides at the N-H position, as discussed under alkylation.
Sources
- 1. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. mdpi.com [mdpi.com]
- 10. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
A Senior Application Scientist's Guide to Reference Standards for Impurity Profiling of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one
Introduction: The Imperative of Purity in Pharmaceutical Development
In the synthesis of any Active Pharmaceutical Ingredient (API), the emergence of impurities is an inevitable consequence of the chemical process.[1] These impurities, which can originate from starting materials, intermediates, by-products, or degradation, can significantly impact the safety, efficacy, and stability of the final drug product.[2] Consequently, regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate a rigorous process of impurity profiling.[2][3] This process involves the detection, identification, and quantification of each impurity to ensure they are controlled within acceptable, toxicologically qualified limits.[3][4]
This guide provides a comprehensive framework for establishing a robust impurity profiling strategy for 4-chloro-6-iodo-1-methylquinolin-2(1H)-one, a complex heterocyclic compound. We will delve into the theoretical origins of its potential impurities, the critical role of certified reference standards, and a comparative analysis of analytical methodologies. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the tools to navigate the complexities of impurity control with confidence and scientific rigor.
Understanding the Target Molecule and Its Potential Impurity Landscape
This compound is a substituted quinolinone. The synthesis of such molecules often involves multi-step reactions, each presenting an opportunity for impurity formation.[5] A scientifically sound impurity profiling strategy begins with a thorough evaluation of the synthetic route to anticipate the impurities most likely to arise.[3]
A plausible synthetic pathway can help identify potential process-related impurities, including unreacted starting materials, intermediates, and by-products from side reactions.
Caption: Hypothetical synthesis pathway for this compound, highlighting potential impurity entry points.
The Cornerstone of Accurate Analysis: Reference Standards
An analytical reference standard is a highly purified and well-characterized compound that serves as a benchmark for confirming the identity and determining the concentration of a substance.[6] For impurity profiling, both a reference standard for the API and for each identified impurity are essential. The impurity reference standards are used to:
-
Confirm Identity: Matching the retention time of a peak in the sample chromatogram to that of a specific impurity standard provides positive identification.
-
Accurate Quantification: Impurity standards are used to create calibration curves or to determine the relative response factor (RRF) needed to accurately calculate the impurity's concentration in the API. Using the API's response factor to quantify impurities without correction can lead to significant errors.[4]
-
Method Validation: They are indispensable for validating the analytical method's specificity, linearity, accuracy, and precision.
Comparative Evaluation of Reference Standards
When sourcing reference standards, a critical evaluation is necessary. Not all standards are created equal. The table below outlines key criteria for comparing standards from different suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Importance & Rationale |
| Purity (%) | >99.5% (HPLC) | 98% (qNMR) | >99.0% (HPLC) | Critical. The standard's purity directly impacts the accuracy of quantification. Higher purity is always preferred. The method of purity determination (e.g., qNMR, mass balance) is also a key indicator of quality. |
| Characterization Data | COA with HPLC, MS, ¹H NMR | COA with ¹H NMR | COA with HPLC | Critical. A comprehensive Certificate of Analysis (COA) is a mark of a high-quality standard. It should include identity confirmation (e.g., NMR, MS) and purity data.[6] |
| Certification | ISO 17034 | N/A | ISO 9001 | High. Accreditation to standards like ISO 17034 (for reference material producers) provides the highest level of confidence in the material's characterization, stability, and traceability. |
| Format | Neat Solid (10mg) | Solution in ACN (100 µg/mL) | Neat Solid (25mg) | Application-dependent. Neat solids offer flexibility but require careful handling and weighing. Pre-made solutions can save time but may have limited long-term stability. |
| Traceability | Traceable to USP/Ph. Eur. | Not specified | Traceable to NIST | High. Traceability to national or pharmacopoeial standards ensures consistency and allows for comparison of results across different laboratories and regions.[6][7] |
Recommendation: Prioritize suppliers who provide comprehensive characterization data under an accredited quality system (e.g., ISO 17034). While a specific supplier for this compound may vary, vendors like Sigma-Aldrich, AChemBlock, and pharmacopoeias (e.g., British Pharmacopoeia) are established sources for quinolinone-related reference standards.[8][9][10]
Experimental Protocols: A Validated Approach to Impurity Profiling
A robust analytical workflow is essential for reliable impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for separation and quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for identification and structural elucidation.[11]
Caption: A self-validating analytical workflow for impurity profiling, integrating HPLC-UV and LC-MS techniques.
Protocol 1: HPLC-UV Method for Quantification
This method is designed to separate the main API peak from potential process-related and degradation impurities.
1. Instrumentation and Columns:
-
An ultra-high performance liquid chromatography (UHPLC) or HPLC system equipped with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is chosen for its excellent resolving power for moderately polar compounds like quinolinones.
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
API Stock Solution: Accurately weigh and dissolve the this compound reference standard in diluent to a final concentration of 1.0 mg/mL.
-
Impurity Stock Solution: Prepare a stock solution containing known impurities at a concentration of approximately 0.1 mg/mL each.
-
Spiked Sample (for validation): Spike the API stock solution with the impurity stock to achieve a final impurity concentration of ~0.1% relative to the API.
-
Test Sample: Prepare the API sample to be tested at 1.0 mg/mL in diluent.
3. Chromatographic Conditions:
| Parameter | Value | Rationale |
| Flow Rate | 0.4 mL/min | Optimized for a 2.1 mm ID column to ensure sharp peaks and efficient separation. |
| Injection Volume | 2.0 µL | A small volume is used to prevent column overloading and peak distortion. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds; a PDA detector should be used to screen for optimal wavelengths for all impurities. |
| Gradient Program | Time (min) | %B |
| 0.0 | 10 | |
| 15.0 | 90 | |
| 17.0 | 90 | |
| 17.1 | 10 | |
| 20.0 | 10 |
4. System Suitability Test (SST): Before sample analysis, inject the spiked sample or a dedicated SST solution to ensure the system is performing correctly. This is a critical self-validating step.[3]
| Parameter | Acceptance Criteria |
| Resolution | ≥ 2.0 between the two closest eluting peaks. |
| Tailing Factor (API Peak) | ≤ 1.5 |
| Precision (RSD of 6 replicates) | ≤ 2.0% for peak area and retention time. |
Protocol 2: LC-MS Method for Identification
This protocol is used to confirm the identity of known impurities and to elucidate the structure of unknown peaks that exceed the identification threshold (typically ≥0.10%).[1]
1. Instrumentation:
-
An LC system identical to the one used for the HPLC-UV method.
-
A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, equipped with an electrospray ionization (ESI) source.[12][13]
2. Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: 100-1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Data Acquisition: Full scan for accurate mass measurement and data-dependent MS/MS for fragmentation analysis.
3. Data Interpretation: The identity of an impurity is confirmed by comparing its:
-
Retention Time: Must match the HPLC-UV analysis.
-
Accurate Mass: The measured mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical calculated mass.[13]
-
Isotopic Pattern: The observed isotopic distribution for chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and other elements must match the theoretical pattern.
-
MS/MS Fragmentation: The fragmentation pattern should be consistent with the proposed structure of the impurity.
Simulated Data and Comparison
The following table presents simulated data from an HPLC-UV analysis of a hypothetical batch of this compound, demonstrating the application of reference standards.
| Peak # | Retention Time (min) | Relative RT (vs API) | Peak Area | Amount (%) | Identification | Method of Confirmation |
| 1 | 5.8 | 0.58 | 1,250 | 0.08 | Impurity A | Co-injection with standard; LC-MS |
| 2 | 8.2 | 0.82 | 2,100 | 0.14 | Impurity B (Unidentified) | LC-MS required |
| 3 | 10.0 | 1.00 | 1,500,000 | 99.65 | API | Co-injection with standard; LC-MS |
| 4 | 11.5 | 1.15 | 1,850 | 0.12 | Impurity C | Co-injection with standard; LC-MS |
Analysis of Simulated Data:
-
Impurity A (0.08%): This impurity is below the typical identification threshold of 0.10%.[1] Its identity was confirmed against a known standard. It should be reported.
-
Impurity B (0.14%): This peak is above the identification threshold. As it is unidentified, it must be characterized using techniques like LC-MS to determine its structure.[4]
-
Impurity C (0.12%): This impurity is also above the identification threshold and its identity was confirmed against a known standard. It must be reported and quantified.
Conclusion
A robust and reliable impurity profiling strategy is non-negotiable in modern pharmaceutical development. This guide has demonstrated that the foundation of such a strategy lies in the synergy between high-quality, well-characterized reference standards and validated, orthogonal analytical methods like HPLC-UV and LC-MS. By anticipating potential impurities based on the synthetic route, critically evaluating and selecting appropriate reference standards, and employing self-validating experimental protocols, researchers can ensure the quality, safety, and regulatory compliance of their drug substance. This systematic approach not only meets regulatory expectations but also embodies the principles of sound science, leading to safer and more effective medicines.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved February 12, 2026, from [Link]
-
European Medicines Agency. (2006). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved February 12, 2026, from [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved February 12, 2026, from [Link]
-
IJCRT.org. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. Retrieved February 12, 2026, from [Link]
-
Meghana, G., et al. (2021). ICH GUIDELINES FOR IMPURITY PROFILE. ResearchGate. Retrieved February 12, 2026, from [Link]
-
Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(21), 6159-6171. Retrieved February 12, 2026, from [Link]
-
EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. Retrieved February 12, 2026, from [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved February 12, 2026, from [Link]
-
Veeprho. (n.d.). Quinoline Impurities and Related Compound. Retrieved February 12, 2026, from [Link]
-
Blessy, M. R., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Pharmaceutical and Biomedical Analysis, 138, 1-19. Retrieved February 12, 2026, from [Link]
-
Journal of Pharmaceutical Sciences and Research. (n.d.). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Retrieved February 12, 2026, from [Link]
-
Snodin, D. J. (2012). Guidelines and pharmacopoeial standards for pharmaceutical impurities: overview and critical assessment. Regulatory Toxicology and Pharmacology, 63(2), 260-273. Retrieved February 12, 2026, from [Link]
-
Pharmaceutical Technology. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved February 12, 2026, from [Link]
-
IJNRD. (2024). Impurity Profiling in different analytical techniques. Retrieved February 12, 2026, from [Link]
-
El-Dean, A. M. K., et al. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 14(9), 3457-3467. Retrieved February 12, 2026, from [Link]
-
PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved February 12, 2026, from [Link]
-
European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances. Retrieved February 12, 2026, from [Link]
-
News-Medical. (2019). Unambiguous Identification of Natural Products Using a Mass Spectrometer. Retrieved February 12, 2026, from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1969). Mass spectrometry of quinones. Part I. Reactions of 1,2-naphthaquinones in the mass spectrometer. Retrieved February 12, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Chloroquinoline. Retrieved February 12, 2026, from [Link]
-
Grychowska, K., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123. Retrieved February 12, 2026, from [Link]
- Google Patents. (n.d.). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof.
-
PubChem. (n.d.). 4-Chloro-6-iodoquinazoline. Retrieved February 12, 2026, from [Link]
-
British Pharmacopoeia. (n.d.). 3-amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of 6-chloro-2 (1H)-pyridinol. Retrieved February 12, 2026, from [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline - SRIRAMCHEM [sriramchem.com]
- 7. edqm.eu [edqm.eu]
- 8. This compound 95% | CAS: 2375193-30-7 | AChemBlock [achemblock.com]
- 9. 4-Chloro-3-iodo-quinoline 590371-90-7 [sigmaaldrich.com]
- 10. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 11. biotech-spain.com [biotech-spain.com]
- 12. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
Safety Operating Guide
Definitive Guide to Personal Protective Equipment for Handling 4-chloro-6-iodo-1-methylquinolin-2(1H)-one
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 4-chloro-6-iodo-1-methylquinolin-2(1H)-one. As a halogenated quinolone derivative, this compound warrants careful handling due to its potential biological activity and the general hazards associated with halogenated organic molecules. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Hazard Assessment: A Proactive Approach
Given that this compound is a specialized research chemical, a comprehensive, peer-reviewed toxicological profile may not be publicly available. Therefore, we must operate under the precautionary principle, as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[1][2] If the chemical composition of a byproduct is unknown, it must be treated as hazardous.[2] This approach involves treating the compound as potentially hazardous upon inhalation, ingestion, and skin contact.
Key considerations for this compound class:
-
Halogenated Nature: The presence of chlorine and iodine atoms places this compound in the halogenated organic category. Such compounds require specific handling to prevent release into the environment and must be disposed of as dedicated halogenated waste.[3][4]
-
Quinolone Scaffold: Quinolone derivatives are a well-established class of biologically active molecules, with many exhibiting potent pharmaceutical effects.[5][6] This inherent bioactivity necessitates measures to prevent accidental exposure.
-
Physical Form: Assuming the compound is a solid (powder), the primary risk of exposure during handling (e.g., weighing) is through the inhalation of fine particulates and skin contact.
A thorough hazard assessment is the foundational step for determining the necessary PPE.[7] This assessment should evaluate the specific procedures being performed, the quantities being used, and the potential for aerosolization or spillage.[7]
Core Protective Equipment: Your First Line of Defense
The minimum PPE for any laboratory work involving chemical hazards includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[8] For handling this compound, this baseline must be supplemented as detailed below.
| Protection Type | Required Equipment | Specification & Rationale |
| Body Protection | Flame-Resistant (FR) Lab Coat | Protects skin and clothing from splashes and spills.[9] An FR coat is recommended as a best practice when working with organic chemicals. |
| Eye & Face Protection | Chemical Splash Goggles | Required for protection against liquid splashes and chemical vapors when handling solutions.[8] Safety glasses are the minimum for handling solids. |
| Face Shield (in addition to goggles) | Must be worn when there is a significant splash hazard, such as when transferring large volumes of solutions or handling corrosive reagents.[8] | |
| Hand Protection | Disposable Nitrile Gloves | Provides protection against incidental chemical contact.[8] Nitrile is preferred for its broad chemical resistance.[10] Always check the manufacturer's compatibility chart for the specific solvents being used. |
| Double Gloving | Recommended when handling highly potent or toxic compounds to provide an additional barrier and a clear protocol for decontamination (removing the outer pair) if contact occurs.[8] | |
| Respiratory Protection | Certified Chemical Fume Hood | This is the primary engineering control to prevent inhalation of hazardous vapors or powders.[3] All weighing and volumetric operations should be performed inside a fume hood. |
| N95 Respirator (or higher) | May be required as an adjunct to a fume hood if the risk assessment indicates a potential for aerosol generation that cannot be fully contained.[9] Use requires medical clearance and fit-testing.[11] |
Operational Protocols: From Preparation to Disposal
Adherence to a strict, step-by-step workflow is critical for minimizing exposure and ensuring reproducible, safe science.
Pre-Handling & Preparation
-
Designate the Work Area: All work with this compound should occur in a designated area within a certified chemical fume hood.[11][12]
-
Assemble all Materials: Before starting, ensure all necessary equipment (spatulas, glassware, solvents) and waste containers are inside the fume hood to minimize traffic in and out of the containment area.
-
Verify Fume Hood Function: Check the fume hood certification sticker and ensure the airflow monitor indicates it is functioning correctly.
-
Don PPE: Put on all required PPE before entering the designated handling area. The sequence for donning is typically lab coat, then safety goggles/face shield, and finally gloves.
Handling the Compound (Weighing & Dissolving)
This workflow is designed to contain the solid compound and prevent the generation of dust.
Caption: Workflow for safely handling solid this compound.
Post-Handling & Decontamination
-
Surface Decontamination: Wipe down all surfaces and equipment within the fume hood that may have come into contact with the compound. Use a solvent known to dissolve the compound, followed by a general-purpose cleaner like 70% ethanol.
-
PPE Doffing (Removal): Removing PPE correctly is critical to prevent cross-contamination.
Caption: Correct sequence for removing Personal Protective Equipment.
Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal of halogenated compounds poses a significant environmental and safety risk.[13]
-
Segregation is Mandatory: Halogenated organic waste must never be mixed with non-halogenated organic waste.[4]
-
Designated Waste Container: All waste contaminated with this compound, including disposable gloves, weigh papers, and contaminated paper towels, must be placed in a clearly labeled "Halogenated Organic Waste" container.[3][14]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical names of all constituents.[14] Keep the container closed at all times except when adding waste.[14]
-
Consult EHS: Follow your institution's specific guidelines for the final collection and disposal of hazardous waste.
By adhering to these scientifically-grounded protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
- PPE and Safety for Chemical Handling.
- Safe Handing & Disposal of Organic Substances. Science Ready.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
- 29 CFR 1910.
- Proper Disposal Procedures for Halogen
- The OSHA Labor
- Laboratory Responsibilities for Personal Protective Equipment. Cornell University Environment, Health and Safety.
- Hazardous Waste Segreg
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
- Personal Protective Equipment Selection Guide.
- Chemical Safety in Research and Teaching.
- Preventing Exposure to Hazardous Chemicals in Labor
- Understanding the Importance of OSHA Compliance for Lab Safety M
- Halogenated Solvents. Washington State University Environmental Health & Safety.
- Green Strategies for the Synthesis of Quinolone Deriv
- 260 quinolones for applications in medicinal chemistry: synthesis and structure. University of Aveiro.
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances.
Sources
- 1. mastercontrol.com [mastercontrol.com]
- 2. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. bucknell.edu [bucknell.edu]
- 5. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Article (Preprint v1) by Md Sohel Ahmed et al. | Qeios [qeios.com]
- 6. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 7. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. research.arizona.edu [research.arizona.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. osha.oregon.gov [osha.oregon.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
